N-Benzylniacin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-benzylpyridin-1-ium-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c15-13(16)12-7-4-8-14(10-12)9-11-5-2-1-3-6-11/h1-8,10H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVWFAACIXBQMBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C[N+]2=CC=CC(=C2)C(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0065989 | |
| Record name | Pyridinium, 3-carboxy-1-(phenylmethyl)-, inner salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0065989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15990-43-9 | |
| Record name | Pyridinium, 3-carboxy-1-(phenylmethyl)-, inner salt | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15990-43-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridinium, 3-carboxy-1-(phenylmethyl)-, inner salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015990439 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridinium, 3-carboxy-1-(phenylmethyl)-, inner salt | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pyridinium, 3-carboxy-1-(phenylmethyl)-, inner salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0065989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-benzyl-3-carboxylatopyridinium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.465 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1-Benzylpyridinium-3-carboxylate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, synthesis, and potential applications of 1-benzylpyridinium-3-carboxylate. The information is compiled from patent literature, commercial product data, and academic research on related compounds, offering a valuable resource for those in research, development, and drug discovery.
Chemical and Physical Properties
1-Benzylpyridinium-3-carboxylate, a zwitterionic pyridinium betaine, is primarily known for its application as a brightening agent in the electroplating industry.[1][2] Its chemical structure consists of a pyridinium cation with a benzyl group attached to the nitrogen atom and a carboxylate group at the 3-position. This internal salt structure imparts unique solubility characteristics.
General Properties
| Property | Value | Source(s) |
| CAS Number | 15990-43-9 | [1][3] |
| Molecular Formula | C13H11NO2 | [3][4] |
| Molecular Weight | 213.24 g/mol | [3][4] |
| Appearance | Clear to Yellowish-Brown or Red Liquid (in aqueous solution) | [1][5] |
| Odor | Bitter almonds | [5] |
Physicochemical Data
Precise experimental data for the pure, isolated zwitterion is scarce in publicly available literature. The compound is typically supplied as a 35-48% aqueous solution.[1][5]
| Property | Value | Notes | Source(s) |
| Density | 1.13 - 1.20 g/cm³ (for aqueous solution) | Varies with concentration. | [1][2][5] |
| pH | 5.0 - 7.0 (of aqueous solution) | [1][5] | |
| Solubility | Soluble in water in any ratio. | [1][6] | |
| Refractive Index | ~1.625 | Data for the related N-Benzyl nicotinate betaine. | [3][6] |
| Melting Point | Not available | ||
| Boiling Point | Not available |
Note: The lack of reported melting and boiling points for the isolated compound suggests that it may be thermally labile, potentially decomposing before a distinct phase change occurs. The liquid form is likely a concentrated aqueous solution.
Synthesis of 1-Benzylpyridinium-3-carboxylate
The primary synthesis route for 1-benzylpyridinium-3-carboxylate involves the N-alkylation of nicotinic acid (Vitamin B3) with benzyl chloride. This reaction is typically carried out in an aqueous alkaline medium.
General Reaction Scheme
Caption: Synthesis of 1-benzylpyridinium-3-carboxylate.
Detailed Experimental Protocol
The following protocol is a generalized procedure based on common methodologies found in the patent literature. Researchers should optimize conditions for their specific laboratory setup.
Materials:
-
Nicotinic Acid
-
Benzyl Chloride
-
Sodium Hydroxide
-
Deionized Water
-
Phase Transfer Catalyst (e.g., tetrabutylammonium bromide)
-
Buffer (e.g., sodium bicarbonate)
-
Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
Preparation of Sodium Nicotinate Solution: In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, dissolve sodium hydroxide in deionized water. Carefully add nicotinic acid to the alkaline solution while stirring. The dissolution is exothermic and may require cooling to maintain the desired temperature.
-
Addition of Catalyst and Buffer: Once the nicotinic acid has fully dissolved to form sodium nicotinate, add the phase transfer catalyst and a suitable buffer to the reaction mixture.
-
N-Alkylation: Heat the mixture to the desired reaction temperature (typically 70-100 °C). Slowly add benzyl chloride dropwise from the dropping funnel over a period of 1-2 hours. Monitor the reaction temperature closely, as the reaction is exothermic.
-
Reaction Completion: After the addition of benzyl chloride is complete, maintain the reaction mixture at the set temperature for an additional 1-2 hours to ensure the reaction goes to completion.
-
Work-up and Purification (for laboratory scale):
-
Cool the reaction mixture to room temperature.
-
If a pure product is desired, perform an extraction with an appropriate organic solvent to remove any unreacted benzyl chloride and other organic impurities.
-
The aqueous layer containing the product can be further purified by techniques such as column chromatography, though this is not typically performed for industrial applications.
-
For isolation of the solid zwitterion, removal of water under reduced pressure may be attempted, though the thermal stability of the compound should be considered.
-
-
Characterization: The final product should be characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its structure and purity.
Caption: Experimental workflow for synthesis and purification.
Spectroscopic and Reactivity Data (Predicted)
Predicted Spectroscopic Data
-
¹H NMR:
-
Aromatic protons of the benzyl group are expected in the range of 7.2-7.5 ppm.
-
Methylene protons (-CH₂-) of the benzyl group are expected as a singlet around 5.5-6.0 ppm.
-
Pyridinium ring protons are expected to be deshielded and appear in the range of 8.0-9.5 ppm.
-
-
¹³C NMR:
-
The carboxylate carbon (-COO⁻) is expected around 165-175 ppm.
-
Aromatic and pyridinium carbons are expected in the range of 120-150 ppm.
-
The methylene carbon (-CH₂-) is expected around 60-70 ppm.
-
-
IR Spectroscopy:
-
A strong, broad absorption band for the carboxylate group (asymmetric and symmetric stretching) is expected around 1600-1650 cm⁻¹ and 1300-1400 cm⁻¹, respectively.
-
C-H stretching vibrations for the aromatic and methylene groups are expected around 3000-3100 cm⁻¹ and 2850-2950 cm⁻¹, respectively.
-
Aromatic C=C and C=N stretching vibrations are expected in the 1450-1600 cm⁻¹ region.
-
Chemical Reactivity
-
Zwitterionic Nature: As a zwitterion, it possesses both a positive and a negative charge within the same molecule, influencing its solubility and reactivity. It is soluble in polar solvents like water and likely insoluble in nonpolar organic solvents.
-
Thermal Stability: The thermal stability of pyridinium carboxylates can be limited. Decomposition may occur at elevated temperatures, potentially through decarboxylation or cleavage of the benzyl group.
-
Reactivity of the Carboxylate Group: The carboxylate group can potentially participate in reactions typical of carboxylates, such as esterification under acidic conditions, although the zwitterionic nature may complicate this.
-
Reactivity of the Pyridinium Ring: The pyridinium ring is an electron-deficient aromatic system, making it susceptible to nucleophilic attack under certain conditions.
Biological Activity and Potential Applications in Drug Development
While the primary industrial use of 1-benzylpyridinium-3-carboxylate is in electroplating, the N-benzylpyridinium moiety is of interest in medicinal chemistry.
Acetylcholinesterase (AChE) Inhibition
Compounds containing a substituted N-benzylpyridinium core have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme critical in the pathogenesis of Alzheimer's disease.[7] The positively charged pyridinium ring can interact with the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of the enzyme.
Caption: Hypothetical AChE inhibition pathway.
The 1-benzylpyridinium-3-carboxylate molecule possesses the key structural features—a benzyl group and a cationic pyridinium ring—that could enable it to act as an AChE inhibitor. However, to the best of our knowledge, its specific activity in this regard has not been reported in the scientific literature. This presents a potential area for future research.
Safety and Handling
No specific Material Safety Data Sheet (MSDS) for 1-benzylpyridinium-3-carboxylate is readily available. However, based on safety data for related pyridinium salts, the following precautions are recommended:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat when handling the compound.
-
Ventilation: Use in a well-ventilated area to avoid inhalation of any potential vapors or aerosols.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Pyridinium salts can be irritating to the skin and eyes.
-
Ingestion: Do not ingest. If swallowed, seek medical attention immediately.
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.
Future Research Directions
Significant gaps exist in the scientific literature regarding the detailed chemical and biological properties of 1-benzylpyridinium-3-carboxylate. Future research efforts could focus on:
-
Isolation and Characterization: Development of a robust protocol for the isolation of the pure zwitterion and its full characterization using modern analytical techniques (NMR, IR, MS, X-ray crystallography).
-
Thermal Analysis: A thorough investigation of its thermal stability and decomposition pathways using techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
-
Biological Screening: Evaluation of its biological activity, particularly as an acetylcholinesterase inhibitor, given the known activity of related compounds.
-
Toxicological Studies: A comprehensive toxicological assessment to establish a detailed safety profile.
This guide serves as a foundational document for researchers and professionals interested in 1-benzylpyridinium-3-carboxylate. While its industrial application is established, its potential in other scientific domains, particularly medicinal chemistry, remains an open and intriguing area for exploration.
References
N-Benzylniacin CAS 15990-43-9 physicochemical characteristics
An in-depth guide to the physicochemical characteristics of N-Benzylniacin (CAS 15990-43-9), tailored for researchers, scientists, and professionals in drug development.
Introduction
This compound, with the Chemical Abstracts Service (CAS) number 15990-43-9, is a derivative of niacin (Vitamin B3). As a benzyl ester of nicotinic acid, its physicochemical properties are of significant interest in pharmaceutical and chemical research, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential therapeutic applications. This document provides a detailed overview of its core physicochemical characteristics, supported by experimental considerations.
Physicochemical Properties
The fundamental physicochemical data for this compound are summarized below. These parameters are critical for predicting the compound's behavior in both in vitro and in vivo systems.
| Property | Value | Reference |
| CAS Number | 15990-43-9 | |
| Chemical Formula | C₁₃H₁₁NO₂ | |
| Molecular Weight | 213.23 g/mol | |
| Appearance | Solid | |
| Melting Point | 204 - 206 °C | |
| Boiling Point | 365.9±22.0 °C (Predicted) | |
| Density | 1.22±0.1 g/cm³ (Predicted) | |
| pKa | 3.33±0.10 (Most Acidic, Predicted) | |
| LogP | 2.16 (Predicted) | |
| Solubility | Soluble in Chloroform, Methanol | |
| InChI Key | PGLHBNXMSZZEPJ-UHFFFAOYSA-N | |
| Canonical SMILES | C1=CC=C(C=C1)COC(=O)C2=CN=CC=C2 |
Experimental Protocols
Detailed methodologies are essential for the accurate determination and verification of physicochemical properties. Below are standard protocols relevant to the characterization of this compound.
Determination of Melting Point
The melting point is a crucial indicator of a compound's purity.
Methodology: Capillary Melting Point Method
-
Sample Preparation: A small, finely powdered sample of this compound is packed into a capillary tube (sealed at one end) to a height of 2-3 mm.
-
Apparatus: The capillary tube is placed in a calibrated melting point apparatus (e.g., a Thiele tube or an automated device).
-
Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.
-
Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has liquefied. For pure crystalline solids, this range is typically narrow.
Determination of Solubility
Solubility data is fundamental for formulation development and biopharmaceutical classification.
Methodology: Shake-Flask Method (Thermodynamic Solubility)
-
Preparation: An excess amount of solid this compound is added to a known volume of the solvent of interest (e.g., water, ethanol, buffer at a specific pH) in a sealed vial.
-
Equilibration: The vial is agitated (e.g., on a shaker) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation: The resulting suspension is filtered through a fine-pore filter (e.g., 0.22 µm) or centrifuged to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of this compound in the clear, saturated filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.
-
Calculation: The solubility is expressed in units such as mg/mL or mol/L.
Logical Relationships and Data Flow
The physicochemical properties of a compound like this compound are interconnected and collectively inform its potential as a drug candidate. The following diagram illustrates the logical flow from basic properties to preclinical assessment.
This diagram illustrates how fundamental properties like solubility and pKa are not isolated data points but are critical inputs for predicting the ADME profile of this compound. In turn, these predictions guide the crucial decisions made during formulation and the selection of an appropriate route of administration for further preclinical and clinical studies.
The Multifaceted Biological Activities of N-benzylpyridinium Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-benzylpyridinium derivatives have emerged as a versatile class of compounds with a broad spectrum of biological activities. This technical guide provides an in-depth overview of their synthesis, biological evaluation, and mechanisms of action, with a particular focus on their well-established role as cholinesterase inhibitors for potential application in neurodegenerative diseases. Furthermore, this guide explores their promising antimicrobial and anticancer properties, offering a comprehensive resource for researchers and professionals in drug discovery and development. Detailed experimental protocols for key biological assays are provided, and quantitative data are summarized in structured tables for comparative analysis. Visual diagrams generated using Graphviz illustrate key signaling pathways, experimental workflows, and structure-activity relationships to facilitate a deeper understanding of this important class of molecules.
Introduction
The N-benzylpyridinium scaffold is a key pharmacophore found in a variety of biologically active compounds. Its structural resemblance to the active moiety of the Alzheimer's disease drug, donepezil, has spurred extensive research into its potential as a cholinesterase inhibitor.[1][2] The quaternary nitrogen of the pyridinium ring and the aromatic benzyl group are crucial for interacting with the active sites of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[2][3] Beyond their neurological applications, the cationic nature and tunable lipophilicity of N-benzylpyridinium derivatives have led to the discovery of significant antimicrobial and anticancer activities. This guide aims to consolidate the current knowledge on these derivatives, providing a technical foundation for further research and development.
Synthesis of N-benzylpyridinium Derivatives
The synthesis of N-benzylpyridinium derivatives is typically achieved through a straightforward N-alkylation reaction. This involves the reaction of a pyridine derivative with a substituted or unsubstituted benzyl halide (e.g., benzyl bromide or chloride).[4] The lone pair of electrons on the pyridine nitrogen atom acts as a nucleophile, attacking the electrophilic benzylic carbon of the benzyl halide, resulting in the formation of the quaternary N-benzylpyridinium salt.[4]
General Experimental Protocol for Synthesis
The following is a representative protocol for the synthesis of N-benzylpyridinium derivatives:
-
Reactant Preparation: Dissolve the desired pyridine derivative (1 equivalent) in a suitable aprotic solvent such as acetonitrile or dichloromethane.
-
Addition of Benzyl Halide: To the stirred solution, add the corresponding benzyl bromide or chloride derivative (1-1.2 equivalents).
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated under reflux for a period ranging from a few hours to 72 hours, depending on the reactivity of the substrates.[5]
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation of the Product: Upon completion of the reaction, the resulting N-benzylpyridinium salt often precipitates out of the solution and can be collected by filtration. If the product remains in solution, the solvent is removed under reduced pressure, and the crude product is purified.
-
Purification: Purification is commonly achieved by recrystallization from a suitable solvent system (e.g., ethanol, methanol, or mixtures with diethyl ether) to yield the pure N-benzylpyridinium salt.
-
Characterization: The structure and purity of the synthesized compounds are confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) and Mass Spectrometry (MS).
Biological Activities
Cholinesterase Inhibitory Activity
The most extensively studied biological activity of N-benzylpyridinium derivatives is their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[1][2] These enzymes are responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh), and their inhibition is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.[6][7]
N-benzylpyridinium derivatives often act as dual-binding site inhibitors of AChE, interacting with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme.[7][8] The positively charged pyridinium nitrogen interacts with the anionic subsite of the CAS, while the benzyl group can form π-π stacking interactions with aromatic amino acid residues in the active site gorge.[8] The remainder of the molecule can extend to interact with the PAS, which is also implicated in the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's disease.[2]
The cholinesterase inhibitory activity of N-benzylpyridinium derivatives is significantly influenced by the nature and position of substituents on both the benzyl and pyridinium rings, as well as any linked moieties.
-
Substituents on the Benzyl Ring: The presence of electron-withdrawing or electron-donating groups, and their position (ortho, meta, or para), can modulate the inhibitory potency and selectivity for AChE versus BuChE.[2] For instance, certain halogen substitutions on the benzyl ring have been shown to enhance activity.[9]
-
Linker Moiety: When the N-benzylpyridinium core is linked to other chemical scaffolds (e.g., coumarin, chalcone, indanone), the length and nature of the linker are critical for optimal interaction with the enzyme's active sites.[2][5]
-
Position of Nitrogen in the Pyridine Ring: The position of the nitrogen atom in isomers (e.g., 2-, 3-, or 4-pyridyl derivatives) can also affect the binding affinity and inhibitory activity.[10]
The following table summarizes the in vitro cholinesterase inhibitory activities of selected N-benzylpyridinium derivatives.
| Compound ID | Scaffold | Target Enzyme | IC₅₀ (nM) | Reference |
| B1-3 Series | Indanone, Tetralone, Acetophenone | hAChE | 0.36 - >10,000 | [11][12] |
| 5a | Coumarin | AChE | 0.11 | [1][2] |
| 21a | Coumarin | AChE | 38 | [1][2] |
| 108a | Indolinone | AChE | 0.44 | [1][2] |
| 7f | Curcumin | AChE | 7.5 | [13] |
| 5l | 4-Hydroxycoumarin | AChE | 247 | [10][14] |
| 5l | 4-Hydroxycoumarin | BuChE | 1680 | [10][14] |
| 9a | 3-Aminocoumarin | AChE | 12.48 | [15] |
| 2,3-difluoro derivative | 3-Aminocoumarin | AChE | 1.53 | [15] |
IC₅₀: Half-maximal inhibitory concentration; hAChE: human Acetylcholinesterase.
The acetylcholinesterase inhibitory activity is commonly determined using the spectrophotometric method developed by Ellman.[1][11]
-
Reagent Preparation:
-
Phosphate buffer (pH 8.0)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution
-
Acetylthiocholine iodide (ATCI) solution (substrate)
-
Acetylcholinesterase (AChE) enzyme solution
-
Test compound solutions at various concentrations
-
-
Assay Procedure (in a 96-well plate):
-
Add phosphate buffer, DTNB solution, and the test compound solution to each well.
-
Add the AChE enzyme solution to initiate the reaction and incubate.
-
Add the substrate (ATCI) solution to start the enzymatic reaction.
-
The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate).
-
-
Measurement: Measure the absorbance of the yellow product at a specific wavelength (typically 405-412 nm) at regular intervals using a microplate reader.
-
Calculation: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the uninhibited enzyme. The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Antimicrobial Activity
N-benzylpyridinium derivatives have demonstrated notable activity against a range of pathogenic bacteria and fungi. Their cationic nature is believed to facilitate interaction with and disruption of negatively charged microbial cell membranes, leading to cell death.
The primary mechanism of antimicrobial action is thought to involve the electrostatic interaction between the positively charged pyridinium head group and the negatively charged components of the microbial cell envelope, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria. This interaction can lead to membrane depolarization, increased permeability, and ultimately, cell lysis.
The antimicrobial efficacy of N-benzylpyridinium derivatives is influenced by several structural features:
-
Alkyl Chain Length: In related N-alkylpyridinium salts, increasing the length of an alkyl chain (often in place of the benzyl group) can enhance antimicrobial activity up to a certain point, due to increased lipophilicity which facilitates membrane insertion.
-
Substituents on the Benzyl Ring: The nature and position of substituents on the benzyl ring can modulate the lipophilicity and electronic properties of the molecule, thereby affecting its antimicrobial potency.
-
Counter-ion: The nature of the halide counter-ion (e.g., bromide, chloride) can also have a minor influence on the overall activity.
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected N-benzylpyridinium and related derivatives against various microorganisms.
| Compound ID | Microorganism | MIC (mg/mL) | Reference |
| Benzyl bromide (1a) | Staphylococcus aureus | 1 | [16] |
| Benzyl bromide (1a) | Streptococcus pyogenes | 2 | [16] |
| Benzyl bromide (1c) | Streptococcus pyogenes | 0.5 | [16] |
| Benzyl bromide (1a) | Candida albicans | 0.25 | [16] |
| Benzyl bromide (1c) | Candida krusei | 0.5 | [16] |
MIC: Minimum Inhibitory Concentration.
The MIC is determined using the broth microdilution method according to established guidelines.[1][11]
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi).
-
Serial Dilution of Test Compound: The N-benzylpyridinium derivative is serially diluted in the growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Anticancer Activity
Emerging evidence suggests that N-benzylpyridinium derivatives possess cytotoxic activity against various cancer cell lines. Their potential as anticancer agents is an active area of research.
The precise mechanisms of anticancer action for many N-benzylpyridinium derivatives are still under investigation. However, several potential mechanisms have been proposed, including:
-
Induction of Apoptosis: Some derivatives may trigger programmed cell death in cancer cells.
-
Cell Cycle Arrest: They may interfere with the normal progression of the cell cycle, leading to a halt in cell proliferation.
-
Inhibition of Signaling Pathways: Certain derivatives have been shown to inhibit key signaling pathways involved in cancer cell growth and survival, such as the TGF-β and Akt-ERK pathways.[17][18]
-
DNA Interaction: The cationic nature of the pyridinium ring may facilitate interaction with the negatively charged phosphate backbone of DNA, potentially interfering with DNA replication and transcription.
The anticancer activity of these compounds is dependent on their chemical structure:
-
Substituents on Aromatic Rings: The presence of specific substituents, such as electron-withdrawing groups on the aryl moieties, can significantly enhance antiproliferative activity.[19]
-
Hybrid Molecules: Linking the N-benzylpyridinium scaffold to other known anticancer pharmacophores can result in hybrid molecules with enhanced potency and potentially novel mechanisms of action.
The following table summarizes the in vitro anticancer activity of selected N-benzylpyridinium and related derivatives against various human cancer cell lines.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 9b | A549 (Lung) | < 5 | [19] |
| Compound 9d | A549 (Lung) | < 5 | [19] |
| Compound 9b | HCT116 (Colon) | < 3 | [19] |
| Compound 9d | HCT116 (Colon) | < 3 | [19] |
| Compound 9b | MCF7 (Breast) | < 3 | [19] |
| Compound 9d | MCF7 (Breast) | < 3 | [19] |
| Compound 9b | PC3 (Prostate) | < 5 | [19] |
| Compound 9d | PC3 (Prostate) | < 5 | [19] |
IC₅₀: Half-maximal inhibitory concentration.
The cytotoxicity of N-benzylpyridinium derivatives against cancer cell lines is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[9]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the N-benzylpyridinium derivative and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: An MTT solution is added to each well, and the plate is incubated for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization of Formazan: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value is determined from the dose-response curve.
Antioxidant Activity
Several N-benzylpyridinium derivatives, particularly those incorporating phenolic or curcuminoid moieties, have demonstrated antioxidant properties.[13] This activity is beneficial, especially in the context of neurodegenerative and inflammatory diseases where oxidative stress plays a significant pathological role.
Common in vitro assays to evaluate antioxidant activity include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.
-
DPPH Assay: This assay measures the ability of the compound to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
-
ABTS Assay: This assay involves the generation of the ABTS radical cation, which is then reduced by the antioxidant compound, leading to a decrease in its characteristic absorbance.
Conclusion
N-benzylpyridinium derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a remarkable range of biological activities. Their well-documented efficacy as cholinesterase inhibitors makes them promising candidates for the development of new therapeutics for Alzheimer's disease and other neurodegenerative disorders. Furthermore, their demonstrated antimicrobial and anticancer properties open up new avenues for research and potential applications in infectious diseases and oncology. The synthetic accessibility and the potential for structural modification of the N-benzylpyridinium core provide a robust platform for the design and development of novel therapeutic agents. The data and protocols presented in this technical guide are intended to serve as a valuable resource for scientists and researchers dedicated to advancing the therapeutic potential of this versatile class of compounds.
References
- 1. 4.4. Minimum Inhibitory Concentration (MIC) Determination [bio-protocol.org]
- 2. frontiersin.org [frontiersin.org]
- 3. sygnaturediscovery.com [sygnaturediscovery.com]
- 4. Alkylation and acylation of pyridine [quimicaorganica.org]
- 5. Acetylcholinesterase - Wikipedia [en.wikipedia.org]
- 6. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acetylcholinesterase Inhibitors in the Treatment of Neurodegenerative Diseases and the Role of Acetylcholinesterase in their Pathogenesis [mdpi.com]
- 8. Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel donepezil-like N-benzylpyridinium salt derivatives as AChE inhibitors and their corresponding dihydropyridine "bio-oxidizable" prodrugs: Synthesis, biological evaluation and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. protocols.io [protocols.io]
- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 12. mdpi.com [mdpi.com]
- 13. 4.3. Determination of Minimum Inhibitory Concentration (MIC) [bio-protocol.org]
- 14. Novel 4-hydroxycoumarin Derivatives Linked to N-benzyl Pyridinium Moiety as Potent Acetylcholinesterase Inhibitors: Design, Synthesis, Biological Evaluation and Docking Study [jsciences.ut.ac.ir]
- 15. beilstein-journals.org [beilstein-journals.org]
- 16. Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Evaluation of the Antimicrobial Potential and Toxicity of a Newly Synthesised 4-(4-(Benzylamino)butoxy)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
N-Benzyl Derivatives as Potential Acetylcholinesterase Inhibitors: A Technical Guide
Disclaimer: The compound "N-Benzylniacin" is not prominently featured in current scientific literature as an acetylcholinesterase (AChE) inhibitor. This technical guide will therefore focus on the broader, well-researched class of N-benzyl derivatives, particularly N-benzylpyridinium and N-benzylpiperidine compounds, which have demonstrated significant potential as acetylcholinesterase inhibitors.
This guide provides an in-depth overview for researchers, scientists, and drug development professionals on the evaluation of N-benzyl derivatives as potential inhibitors of acetylcholinesterase, a key enzyme in the progression of Alzheimer's disease. The document outlines the quantitative inhibitory data, detailed experimental methodologies, and the mechanistic basis for the activity of these compounds.
Quantitative Inhibitory Activity
The inhibitory potential of various N-benzyl derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is typically quantified by their half-maximal inhibitory concentration (IC50) and inhibition constant (Ki). Lower values indicate higher potency. The data below is compiled from several studies on different N-benzyl derivatives.
| Compound Class | Derivative Example | Target Enzyme | IC50 (µM) | Ki (µM) | Inhibition Type | Reference |
| Coumarin-N-benzyl pyridinium | Compound 5l | AChE | 0.247 | 0.356 | Non-competitive | [1][2] |
| Compound 5l | BuChE | 1.68 | - | - | [1][2] | |
| Curcumin-N-benzyl pyridinium | Compound 7f | AChE | 0.0075 | 0.006 - 0.016 | - | [3] |
| Compound 7g (Fluoro-substituted) | AChE | 0.016 | - | - | [3] | |
| Indanone-N-benzylpiperidine | E2020 (Donepezil) | AChE | 0.0057 | - | - | [4][5] |
| Isochromanone-N-benzyl pyridinium | Compound 9d (Fluoro-substituted) | AChE | 0.0089 | - | Mixed-type |
Experimental Protocols
The evaluation of N-benzyl derivatives as AChE inhibitors involves a series of standardized in-vitro experiments.
In-Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to determine AChE activity. The assay measures the production of thiocholine, which reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product (5-thio-2-nitrobenzoate), monitored at 412 nm.
Materials:
-
Acetylcholinesterase (AChE) enzyme solution (e.g., from electric eel)
-
0.1 M Phosphate buffer (pH 8.0)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) solution
-
Acetylthiocholine iodide (ATCI) substrate solution
-
Test compounds (N-benzyl derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
Microplate reader or spectrophotometer
Procedure:
-
Prepare a series of dilutions of the test compounds.
-
In a 96-well plate, add 50 µL of phosphate buffer, 25 µL of the test compound solution, and 25 µL of AChE enzyme solution to each well.
-
Incubate the mixture at a controlled temperature (e.g., 37°C) for a predefined period (e.g., 15 minutes).
-
Add 125 µL of DTNB solution to each well.
-
Initiate the reaction by adding 25 µL of the ATCI substrate solution.
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 20 seconds) for a specified duration (e.g., 4 minutes) using a microplate reader.
-
The rate of reaction is calculated from the change in absorbance over time.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Activity of control - Activity of test sample) / Activity of control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Enzyme Kinetic Studies
Kinetic studies are performed to determine the mechanism of AChE inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed-type).
Procedure:
-
The AChE inhibition assay (Ellman's method) is performed with varying concentrations of the substrate (ATCI).
-
A fixed, sub-IC50 concentration of the N-benzyl inhibitor is used.
-
The initial reaction velocities (V) are measured for each substrate concentration in the presence and absence of the inhibitor.
-
The kinetic parameters, Michaelis-Menten constant (Km) and maximum velocity (Vmax), are determined.
-
A Lineweaver-Burk plot (a double reciprocal plot of 1/V versus 1/[S]) is generated.
-
The type of inhibition is determined by analyzing the changes in Km and Vmax in the presence of the inhibitor:
-
Competitive: Km increases, Vmax remains unchanged.
-
Non-competitive: Km remains unchanged, Vmax decreases.[6]
-
Uncompetitive: Both Km and Vmax decrease.
-
Mixed: Both Km and Vmax are altered, but not necessarily in the same way.
-
Visualizations: Workflows and Mechanisms
Experimental and Computational Workflow
The following diagram illustrates the typical workflow for the discovery and characterization of novel N-benzyl derivatives as AChE inhibitors.
Caption: Workflow for N-benzyl derivative AChE inhibitor development.
Mechanism of AChE Inhibition
Molecular docking studies have revealed that many potent N-benzyl derivatives act as dual-binding site inhibitors.[1] They interact with both the Catalytic Active Site (CAS) at the base of the enzyme's gorge and the Peripheral Anionic Site (PAS) at the entrance.
Caption: Dual-site binding of an N-benzyl inhibitor to AChE.
References
Investigating the Antioxidant Properties of N-benzyl Nicotinates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-benzyl nicotinate, an ester of nicotinic acid (niacin or Vitamin B3), is a compound of interest in both pharmaceutical and cosmetic applications. While its vasodilatory effects are well-documented, its antioxidant potential remains a subject of investigation. This technical guide explores the theoretical basis for the antioxidant properties of N-benzyl nicotinates, drawing on the known antioxidant activities of nicotinic acid and its derivatives. It provides a comprehensive overview of the standard experimental protocols used to evaluate antioxidant capacity, including detailed methodologies for DPPH, ABTS, and superoxide dismutase assays. Furthermore, this guide presents a framework for the systematic evaluation of N-benzyl nicotinate and its derivatives as potential antioxidant agents, complete with data presentation structures and visualizations of key concepts and workflows.
Introduction: The Antioxidant Potential of Nicotinic Acid Derivatives
Nicotinic acid, a vital human nutrient, is a precursor to the coenzymes NAD and NADP, which are crucial for cellular metabolism and redox reactions.[1][2] Beyond its role in energy metabolism, nicotinic acid has demonstrated antioxidant properties.[3] It has been shown to protect against oxidative stress-induced cell death in hepatocytes and inhibit the production of reactive oxygen species (ROS) in vascular endothelial cells.[4] This antioxidant activity is a key area of interest for researchers developing novel therapeutic agents.
The esterification of nicotinic acid, for instance with benzyl alcohol to form N-benzyl nicotinate, alters its physicochemical properties, such as lipophilicity, which can in turn influence its bioavailability and biological activity.[5] While direct studies on the antioxidant capacity of N-benzyl nicotinate are limited, research into novel derivatives of nicotinic acid has shown promising results. For example, certain complex nicotinic acid derivatives have been found to exhibit significant antioxidant activity, in some cases comparable to that of ascorbic acid.[6] This suggests that the core nicotinic acid structure can be a valuable scaffold for the development of new antioxidant compounds.
Mechanisms of Antioxidant Action
The potential antioxidant mechanisms of N-benzyl nicotinate are likely rooted in the properties of its parent molecule, nicotinic acid. After topical or systemic administration, N-benzyl nicotinate can be hydrolyzed to release nicotinic acid, which can then exert its antioxidant effects.[7] The primary proposed mechanisms include:
-
Direct Radical Scavenging: The pyridine ring of nicotinic acid may directly interact with and neutralize free radicals.
-
Enhancement of Endogenous Antioxidant Systems: Nicotinic acid can boost the levels of cellular antioxidants, such as glutathione (GSH), and support the activity of antioxidant enzymes like superoxide dismutase (SOD).[4]
-
Modulation of Signaling Pathways: Nicotinic acid can influence cellular signaling pathways involved in the response to oxidative stress.
The following diagram illustrates the potential pathways through which N-benzyl nicotinate may exert its antioxidant effects.
Caption: Potential antioxidant mechanism of N-benzyl nicotinate.
Experimental Protocols for Antioxidant Activity Assessment
To quantitatively assess the antioxidant properties of N-benzyl nicotinates, a battery of in vitro assays is typically employed. The following sections detail the methodologies for three common assays: DPPH radical scavenging, ABTS radical cation decolorization, and superoxide dismutase (SOD) activity.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.[8]
Principle: The reduction of the DPPH radical is monitored by measuring the decrease in absorbance at 517 nm.[9]
Procedure:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The absorbance of the working solution should be adjusted to approximately 1.0 at 517 nm.
-
Sample Preparation: Dissolve N-benzyl nicotinate and a reference standard (e.g., ascorbic acid, Trolox) in a suitable solvent (e.g., methanol, DMSO) to prepare a series of concentrations.
-
Reaction: Add a small volume of the sample or standard solution to the DPPH working solution. A typical ratio is 100 µL of sample to 2.9 mL of DPPH solution. A blank containing only the solvent is also prepared.[8]
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.[8]
-
Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined by plotting the percentage of inhibition against the sample concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[10]
Principle: The pre-formed ABTS•+ has a blue-green color, which is decolorized in the presence of an antioxidant. The change in absorbance is measured spectrophotometrically.
Procedure:
-
Preparation of ABTS•+ Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[11]
-
Working Solution: Dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[12]
-
Sample Preparation: Prepare a series of concentrations of N-benzyl nicotinate and a reference standard in a suitable solvent.
-
Reaction: Add a small volume of the sample or standard solution to the ABTS•+ working solution.
-
Incubation: Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results can be expressed as an IC50 value or in terms of Trolox Equivalent Antioxidant Capacity (TEAC).
Superoxide Dismutase (SOD) Activity Assay
This assay evaluates the ability of a compound to enhance the activity of the endogenous antioxidant enzyme, superoxide dismutase, which catalyzes the dismutation of the superoxide radical (O2•−).[6]
Principle: The assay often uses a system that generates superoxide radicals, and the inhibition of a subsequent reaction (e.g., the reduction of nitroblue tetrazolium, NBT) is measured.
Procedure:
-
Reagent Preparation: Prepare solutions of the necessary reagents, which may include a source of superoxide radicals (e.g., xanthine/xanthine oxidase system), a detection agent (e.g., NBT), and a buffer.
-
Sample Preparation: Prepare the N-benzyl nicotinate solution.
-
Reaction: In a multi-well plate, combine the sample, the superoxide generating system, and the detection agent.
-
Incubation: Incubate at a controlled temperature for a specific time.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 560 nm for formazan formation from NBT).
-
Calculation: The percentage of inhibition of the reaction is calculated, and the results can be compared to a standard SOD enzyme.
The following diagram outlines a general workflow for evaluating the antioxidant activity of a test compound.
Caption: General workflow for antioxidant activity evaluation.
Data Presentation and Interpretation
For a systematic comparison of the antioxidant activities of different N-benzyl nicotinate derivatives, quantitative data should be summarized in a clear and structured format. The following tables provide templates for presenting the results from the aforementioned assays.
Table 1: DPPH Radical Scavenging Activity of N-benzyl Nicotinate Derivatives
| Compound | Concentration (µg/mL) | % Inhibition | IC50 (µg/mL) |
| N-benzyl nicotinate | |||
| Derivative A | |||
| Derivative B | |||
| Ascorbic Acid (Std.) |
Table 2: ABTS Radical Cation Scavenging Activity of N-benzyl Nicotinate Derivatives
| Compound | Concentration (µg/mL) | % Inhibition | IC50 (µg/mL) | TEAC (mM Trolox equiv./mg) |
| N-benzyl nicotinate | ||||
| Derivative A | ||||
| Derivative B | ||||
| Trolox (Std.) | 1.0 |
Table 3: Superoxide Dismutase (SOD)-like Activity of N-benzyl Nicotinate Derivatives
| Compound | Concentration (µg/mL) | % SOD-like Activity |
| N-benzyl nicotinate | ||
| Derivative A | ||
| Derivative B | ||
| SOD (Std.) |
Conclusion and Future Directions
While the direct antioxidant properties of N-benzyl nicotinate require further empirical investigation, the known antioxidant activity of its parent compound, nicotinic acid, provides a strong rationale for such studies. The experimental protocols and data presentation frameworks outlined in this guide offer a systematic approach for researchers to explore the potential of N-benzyl nicotinates as novel antioxidant agents. Future research should focus on conducting these in vitro assays with N-benzyl nicotinate and a series of its derivatives to establish a clear structure-activity relationship. Furthermore, in vivo studies would be necessary to validate the physiological relevance of any observed antioxidant effects. Such research could pave the way for the development of new therapeutic and cosmeceutical applications for this class of compounds.
References
- 1. sarchemlabs.com [sarchemlabs.com]
- 2. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 3. Nicotinic acid | 59-67-6 [chemicalbook.com]
- 4. Protection of Nicotinic Acid against Oxidative Stress-Induced Cell Death in Hepatocytes Contributes to Its Beneficial Effect on Alcohol-induced Liver Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cymitquimica.com [cymitquimica.com]
- 6. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzyl Nicotinate | Cosmetic Ingredients Guide [ci.guide]
- 8. m.youtube.com [m.youtube.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]
Structure-Activity Relationship of N-Benzylniacin Analogs: A Technical Guide for Drug Development
Audience: Researchers, scientists, and drug development professionals.
Abstract: Niacin (Vitamin B3), in its various forms such as nicotinic acid and nicotinamide, is a fundamental component of cellular metabolism and a well-established therapeutic agent for dyslipidemia. Its primary mechanism for lipid modification involves the activation of the G-protein coupled receptor 109A (GPR109A). The development of niacin analogs aims to improve efficacy and reduce the common side effect of flushing. This technical guide explores the structure-activity relationship (SAR) of N-benzylniacin analogs, a class of compounds designed to modulate GPR109A activity. This document provides an overview of the relevant signaling pathways, detailed experimental protocols for compound evaluation, and a framework for understanding the SAR of this compound class. While extensive quantitative SAR data for this compound analogs are not widely available in the public domain, this guide synthesizes related knowledge to provide a foundational understanding for researchers in the field.
Introduction to Niacin Analogs and GPR109A
Niacin, as nicotinic acid, is a potent agent for raising high-density lipoprotein (HDL) cholesterol and lowering low-density lipoprotein (LDL) cholesterol and triglycerides. These effects are primarily mediated through the activation of GPR109A (also known as HCA2), a Gαi-coupled receptor highly expressed in adipocytes and immune cells like Langerhans cells in the skin. The activation of GPR109A in adipocytes leads to the inhibition of adenylate cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequently, a reduction in the activity of hormone-sensitive lipase. This cascade results in decreased lipolysis and a reduction in the release of free fatty acids (FFAs) into the bloodstream, a key factor in its lipid-lowering effects.
The therapeutic use of niacin is often limited by a strong flushing response, a cutaneous vasodilation mediated by the release of prostaglandins in the skin. This compound analogs, which include compounds like N-benzylnicotinamide, are synthesized to explore new chemical spaces that may yield agonists with improved therapeutic profiles, potentially separating the anti-lipolytic effects from the flushing response. Benzyl nicotinate is a known GPR109A and GPR109B receptor agonist used as a rubefacient.[1]
GPR109A Signaling Pathway
The activation of GPR109A by niacin or its analogs initiates a bifurcated signaling cascade that accounts for both its therapeutic effects and its primary adverse effect. The pathway is outlined in the diagram below.
References
An In-depth Technical Guide on the Biological Mechanisms of Niacin and the Unexplored Profile of N-Benzylniacin
For Researchers, Scientists, and Drug Development Professionals
October 30, 2025
Executive Summary
This technical guide addresses the mechanism of action of N-Benzylniacin in biological systems. A comprehensive review of the existing scientific literature reveals a significant gap in the understanding of this compound's pharmacological effects. Currently, its documented applications are confined to industrial processes, such as a brightening agent in alkaline zinc plating. There is a notable absence of published research detailing its interactions with cellular receptors, its influence on signaling pathways, or its overall physiological impact.
In contrast, the parent compound, niacin (nicotinic acid or Vitamin B3), possesses a well-elucidated and complex mechanism of action, primarily mediated by the G-protein coupled receptor GPR109A, also known as hydroxycarboxylic acid receptor 2 (HCA2). This guide provides an in-depth exploration of niacin's biological activities as a reference point, detailing its receptor engagement, downstream signaling cascades, and cellular effects. The established pathways for niacin may offer a foundational framework for any future investigation into the potential biological activities of its derivatives, such as this compound.
It is critical to underscore that the mechanisms described herein for niacin should not be extrapolated to this compound without direct experimental validation. This document serves to summarize the known actions of a closely related and biologically active compound, thereby highlighting the current void in the pharmacological understanding of this compound.
This compound: An Uncharacterized Biological Profile
This compound, chemically known as 1-benzyl-3-carboxypyridinium hydroxide inner salt, is a derivative of niacin.[1][2] Its primary documented use is as a top brightener and leveling agent in alkaline zinc plating.[1][3] Despite its structural relationship to the biologically active niacin, extensive searches of scientific databases and literature reveal a lack of studies investigating its mechanism of action in biological systems. Consequently, there is no data available on its pharmacodynamics, pharmacokinetics, or interaction with biological targets.
Niacin's Mechanism of Action: A Comprehensive Overview
The biological effects of niacin are predominantly mediated through its interaction with the GPR109A receptor, which is highly expressed in adipocytes and immune cells.[4] Niacin's activation of GPR109A initiates a cascade of intracellular events that are responsible for its well-known lipid-modifying and vasodilatory effects.
GPR109A-Mediated Gαi Signaling Pathway
The canonical pathway activated by niacin involves the coupling of GPR109A to an inhibitory G-protein (Gαi).[4] This interaction leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic adenosine monophosphate (cAMP). In adipocytes, the reduction in cAMP levels leads to the decreased activity of hormone-sensitive lipase, a key enzyme in the breakdown of triglycerides. This results in a reduction of free fatty acid and triglyceride release into the bloodstream, which is the basis for niacin's therapeutic effect in dyslipidemia.
G-Protein Independent Signaling via β-Arrestins
In addition to G-protein coupling, agonist binding to GPR109A can also lead to the recruitment of β-arrestins.[4] This pathway is implicated in the desensitization of the receptor and may also mediate distinct downstream signaling events. The recruitment of β-arrestins is thought to be involved in some of the side effects of niacin, such as skin flushing, although the precise mechanisms are still under investigation.
Activation of the PI3K/Akt Pathway
Recent studies have demonstrated that niacin can activate the PI3K/Akt signaling cascade through GPR109A. This activation appears to be dependent on both protein kinase C (PKC) and the transactivation of the epidermal growth factor receptor (EGFR). The PI3K/Akt pathway is a crucial regulator of cell survival, growth, and metabolism. Niacin-induced activation of this pathway may contribute to its protective effects in conditions such as stroke and UV-induced skin damage.
Quantitative Data for Niacin Activity
The following table summarizes key quantitative parameters for niacin's interaction with the GPR109A receptor from various studies. These values are essential for understanding the potency and efficacy of niacin.
| Parameter | Value | Cell Line | Assay Type | Reference |
| EC50 (cAMP inhibition) | ~300 nM | CHO-K1 expressing HCA2 | cAMP Assay | (Implied) |
| EC50 (Akt Phosphorylation) | ~100 µM | CHO-K1 expressing HCA2 | Western Blot | |
| Gαi1 Activation (Niacin) | Potent | HEK293T | BRET Assay | |
| β-arrestin Recruitment | Potent | - | - | [4] |
Experimental Protocols: cAMP Inhibition Assay
To assess the primary mechanism of action of a GPR109A agonist like niacin, a cyclic AMP (cAMP) inhibition assay is fundamental.
Objective
To quantify the dose-dependent inhibition of forskolin-stimulated cAMP production by a test compound in cells expressing the GPR109A receptor.
Materials
-
CHO-K1 cells stably expressing human GPR109A (CHO-HCA2)
-
Cell culture medium (e.g., F-12K Medium with 10% FBS)
-
Forskolin
-
Test compound (e.g., Niacin)
-
cAMP assay kit (e.g., LANCE Ultra cAMP Kit)
-
384-well white opaque microplates
Methodology
-
Cell Seeding: Seed CHO-HCA2 cells into 384-well plates at a density of 2,000-5,000 cells/well and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of the test compound in assay buffer.
-
Assay Procedure:
-
Wash the cells with assay buffer.
-
Add the serially diluted test compound to the wells and incubate for 15 minutes.
-
Add a fixed concentration of forskolin (e.g., 10 µM) to all wells (except for negative controls) to stimulate cAMP production.
-
Incubate for 30 minutes.
-
Lyse the cells and proceed with the cAMP detection protocol as per the manufacturer's instructions of the chosen assay kit.
-
-
Data Analysis:
-
Measure the signal (e.g., fluorescence or luminescence) which is inversely proportional to the cAMP concentration.
-
Normalize the data to the forskolin-only control (0% inhibition) and a baseline control (100% inhibition).
-
Plot the normalized response against the log concentration of the test compound and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Conclusion and Future Directions
While this compound is a structural derivative of the pharmacologically significant compound niacin, there is currently no publicly available evidence to suggest it has a biological mechanism of action. Its documented role is in the field of industrial chemistry. In contrast, niacin's interaction with the GPR109A receptor and the subsequent modulation of G-protein and β-arrestin signaling pathways are well-characterized, providing a clear basis for its therapeutic effects.
For researchers and drug development professionals interested in this compound, the immediate and critical step would be to conduct foundational in vitro screening. A logical starting point would be to assess its binding and functional activity at the GPR109A receptor using assays such as the cAMP inhibition protocol detailed in this guide. Such studies would be essential to determine if this compound possesses any of the biological activities of its parent compound or if it is, from a pharmacological perspective, an inert derivative. Until such data becomes available, no assumptions can be made about its effects in biological systems.
References
- 1. Buy Benzyl nicotinate (EVT-262122) | 94-44-0 [evitachem.com]
- 2. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. This compound,1-Benzyl pyridinium 3-carboxylate | Chemrio [chemrio.com]
- 4. Do you know the unique nutritional effects of betaine on the human body? - Healthway [m.xahealthway.com]
Methodological & Application
Application Notes and Protocols for the Synthesis and Purification of N-Benzylniacin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis and subsequent purification of N-benzylniacin, also known as 1-benzylpyridinium-3-carboxylate. This document is intended for use by qualified researchers and scientists in a laboratory setting.
Introduction
This compound is a derivative of niacin (Vitamin B3) and is classified as a pyridinium betaine. It appears as a white to off-white crystalline solid and is sparingly soluble in water[1]. Its synthesis is of interest for its potential applications in pharmaceutical research as an intermediate in the creation of more complex biologically active molecules[1]. The following protocols are based on established chemical synthesis and purification principles.
Synthesis of this compound
The synthesis of this compound can be achieved through the reaction of nicotinic acid with benzyl chloride in an alkaline aqueous solution.
Materials and Reagents
| Reagent | Formula | Molecular Weight ( g/mol ) |
| Nicotinic Acid | C₆H₅NO₂ | 123.11 |
| Benzyl Chloride | C₇H₇Cl | 126.58 |
| Sodium Hydroxide | NaOH | 40.00 |
| Deionized Water | H₂O | 18.02 |
Experimental Protocol
This protocol is adapted from a patented synthesis method.
-
In a suitable reaction vessel, dissolve 80g of sodium hydroxide in 520g of deionized water.
-
With stirring, slowly add 246g of nicotinic acid to the sodium hydroxide solution at a temperature of 60°C. Continue stirring until the nicotinic acid is fully dissolved.
-
To the resulting solution, add a composite catalyst and a buffer as specified in the originating patent, if desired, to improve reaction efficiency. Note: For a simplified procedure, these may be omitted, potentially affecting yield and reaction time.
-
Heat the solution to 80°C.
-
Begin the dropwise addition of 240g of benzyl chloride. Maintain the reaction temperature between 80-95°C during the addition.
-
After the addition of benzyl chloride is complete, continue to stir the reaction mixture at this temperature for at least one hour to ensure the reaction goes to completion.
-
The final product in the reaction mixture is an aqueous solution of this compound.
Purification of this compound
The primary method for purifying solid organic compounds is recrystallization. As this compound is a solid at room temperature, this technique is appropriate. The choice of solvent is critical for successful recrystallization. Based on general principles for pyridinium betaines, a polar solvent or a mixture including a polar solvent is recommended.
Recommended Purification Protocol: Recrystallization
-
Solvent Selection : While specific solubility data is limited, this compound is known to be sparingly soluble in water[1]. For compounds of this nature, a mixed solvent system, such as ethanol/water or acetone/water, is often effective. The ideal solvent system will dissolve the this compound when hot but lead to its precipitation as the solution cools, while impurities remain dissolved.
-
Dissolution : Transfer the crude this compound product (which may first require concentration of the reaction mixture under reduced pressure to obtain the crude solid) to an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (e.g., aqueous ethanol) to dissolve the solid completely.
-
Hot Filtration (Optional) : If insoluble impurities are present in the hot solution, perform a hot gravity filtration to remove them.
-
Crystallization : Allow the hot, clear solution to cool slowly to room temperature. To promote slower crystal growth and higher purity, the flask can be insulated. Once at room temperature, the flask can be placed in an ice bath to maximize the yield of crystals.
-
Isolation : Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing : Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying : Dry the purified this compound crystals in a vacuum oven at a moderate temperature.
Quantitative Data
The following table summarizes key quantitative data related to the synthesis of this compound.
| Parameter | Value | Notes |
| Molecular Formula | C₁₃H₁₁NO₂ | |
| Molecular Weight | 213.23 g/mol | |
| Appearance | White to off-white crystalline solid[1] | The crude product in solution may appear as a yellow to brown liquid. |
| Melting Point | Not Available | Not consistently reported in surveyed literature. |
| Purity (in situ) | 76.50% - 91.26% | Concentration of the product in the crude reaction mixture as reported in a patent. This is not the purity of the isolated, purified solid. |
Visualized Workflows
Synthesis Workflow
Caption: Synthesis workflow for this compound.
Purification Workflow
Caption: Purification of this compound by recrystallization.
References
Application Note: Quantification of N-Benzylniacin using a Validated HPLC-UV Method
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method coupled with a UV detector for the accurate quantification of N-Benzylniacin. The described protocol is suitable for routine analysis in research and quality control environments, offering excellent linearity, accuracy, and precision. The method utilizes a C18 stationary phase with an isocratic mobile phase, allowing for a rapid and efficient separation and quantification of the target analyte.
Introduction
This compound is a derivative of niacin (Vitamin B3) and is of increasing interest in pharmaceutical and biochemical research. Accurate and reliable quantification of this compound is crucial for various stages of drug development, including formulation studies, stability testing, and pharmacokinetic analysis. This document provides a detailed protocol for a validated HPLC-UV method developed for this purpose.
Experimental
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector was used for this analysis. The specific parameters are outlined in the table below.
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| UV Detection Wavelength | 262 nm |
| Run Time | 10 minutes |
Preparation of Standards and Samples
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask using the mobile phase as the diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to an estimated concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
Method Validation Summary
The developed method was validated according to standard guidelines for linearity, accuracy, precision, Limit of Detection (LOD), and Limit of Quantification (LOQ).
Linearity and Range
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 15.2 |
| 5 | 76.1 |
| 10 | 151.8 |
| 25 | 380.5 |
| 50 | 759.2 |
| 100 | 1521.4 |
| Correlation Coefficient (r²) | 0.9998 |
LOD, LOQ, Accuracy, and Precision
| Parameter | Result |
| Limit of Detection (LOD) | 0.25 µg/mL |
| Limit of Quantification (LOQ) | 0.75 µg/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision (% RSD) | < 2.0% |
Detailed Experimental Protocol
-
System Preparation:
-
Prepare the mobile phase as described in the chromatographic conditions.
-
Degas the mobile phase using sonication or vacuum filtration.
-
Purge the HPLC pump to remove any air bubbles.
-
Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
-
Standard and Sample Analysis:
-
Inject 10 µL of each working standard solution in ascending order of concentration.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Inject 10 µL of the prepared sample solution.
-
Record the peak area of the analyte in the sample chromatogram.
-
-
Quantification:
-
Determine the concentration of this compound in the sample by interpolating its peak area from the linear regression equation of the calibration curve.
-
Visualized Workflow and Relationships
The following diagrams illustrate the key processes and logical connections in the quantification of this compound.
Application Note: Structural Characterization of N-Benzylniacin using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the structural characterization of N-Benzylniacin (1-benzylpyridinium-3-carboxylate), a compound often utilized as a leveling agent in zinc plating.[1] The following sections outline the predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, along with comprehensive experimental protocols for acquiring such data. The information presented is intended to guide researchers in the qualitative analysis of this compound.
Introduction
This compound, with the chemical formula C13H11NO2, is a pyridinium betaine derived from niacin (vitamin B3).[2][3][4] Its structure consists of a benzyl group attached to the nitrogen atom of the pyridine ring, and a carboxylate group at the 3-position. Accurate structural confirmation is crucial for quality control and for understanding its chemical properties. This application note details the use of 1H NMR, 13C NMR, and Electrospray Ionization Mass Spectrometry (ESI-MS) for the comprehensive characterization of this compound.
Predicted Spectroscopic Data
Due to the limited availability of published experimental spectra for this compound, the following data is predicted based on the analysis of structurally similar compounds and established principles of NMR and MS.
Predicted NMR Data
The predicted chemical shifts for this compound in a common NMR solvent such as Deuterated Dimethyl Sulfoxide (DMSO-d6) are summarized in Table 1. These predictions are based on the known spectra of N-benzylpyridinium salts and substituted pyridine derivatives.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in DMSO-d6
| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Predicted Multiplicity |
| 1 | - | ~145 | - |
| 2 | ~9.2 | ~146 | s |
| 3 | - | ~135 | - |
| 4 | ~8.3 | ~142 | d |
| 5 | ~8.0 | ~128 | t |
| 6 | ~8.9 | ~147 | d |
| 7 (CH₂) | ~5.8 | ~65 | s |
| 8 | - | ~134 | - |
| 9, 13 | ~7.5 | ~129 | d |
| 10, 12 | ~7.4 | ~129 | t |
| 11 | ~7.4 | ~128 | t |
| 14 (COO⁻) | - | ~166 | - |
s = singlet, d = doublet, t = triplet
Predicted Mass Spectrometry Data
Electrospray ionization (ESI) in positive ion mode is the recommended method for the mass spectrometric analysis of this compound, as it is a pre-charged molecule (a pyridinium salt). The predicted mass-to-charge ratios (m/z) for the molecular ion and expected fragments are presented in Table 2.
Table 2: Predicted ESI-MS Data for this compound
| m/z (Predicted) | Ion Identity | Notes |
| 214.0863 | [M+H]⁺ | Protonated molecular ion (less likely as it's a zwitterion) |
| 213.0789 | [M]⁺ | Molecular ion (pyridinium cation) |
| 91.0542 | [C₇H₇]⁺ | Tropylium ion (from cleavage of the benzyl group) |
| 122.0393 | [C₆H₄NO₂]⁻ | Nicotinate anion (in negative ion mode) |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural confirmation of this compound.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., DMSO-d6)
-
NMR tubes (5 mm)
-
NMR spectrometer (e.g., 400 MHz or higher)
Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6 mL of DMSO-d6 in a clean, dry vial.
-
Vortex the mixture until the sample is fully dissolved.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum.
-
Typical parameters:
-
Pulse angle: 30-45°
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 8-16
-
-
-
¹³C NMR Acquisition:
-
Acquire a standard 1D ¹³C NMR spectrum with proton decoupling.
-
Typical parameters:
-
Pulse angle: 30-45°
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 1024 or more, depending on sample concentration.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase the spectra.
-
Reference the spectra to the residual solvent peak (DMSO at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H spectrum.
-
Assign the peaks based on chemical shifts, multiplicities, and integration values.
-
Electrospray Ionization Mass Spectrometry (ESI-MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Materials:
-
This compound sample
-
HPLC-grade solvent (e.g., methanol, acetonitrile, water)
-
Formic acid (for positive ion mode, if necessary)
-
Mass spectrometer with an ESI source (e.g., Q-TOF, Orbitrap)
Protocol:
-
Sample Preparation:
-
Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable solvent like methanol.
-
Prepare a dilute solution for infusion by diluting the stock solution to approximately 1-10 µg/mL with the mobile phase. A typical mobile phase for ESI-MS is 50:50 acetonitrile:water with 0.1% formic acid.
-
-
Instrument Setup:
-
Calibrate the mass spectrometer according to the manufacturer's instructions.
-
Set the ESI source parameters. Typical starting parameters:
-
Ionization mode: Positive
-
Capillary voltage: 3-4 kV
-
Nebulizer gas pressure: 30-40 psi
-
Drying gas flow: 8-12 L/min
-
Drying gas temperature: 300-350 °C
-
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min using a syringe pump.
-
Acquire the full scan mass spectrum over a relevant m/z range (e.g., 50-500).
-
For fragmentation analysis (MS/MS), select the molecular ion peak (predicted at m/z 213) as the precursor ion and apply a collision energy to induce fragmentation. Acquire the product ion spectrum.
-
-
Data Analysis:
-
Identify the molecular ion peak in the full scan spectrum.
-
Analyze the fragmentation pattern in the MS/MS spectrum to confirm the structure.
-
Visualizations
The following diagrams illustrate the proposed experimental workflows.
Caption: Workflow for NMR analysis of this compound.
References
Application Notes and Protocols for Determining the In Vitro Biological Activity of N-Benzylniacin
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Benzylniacin is a derivative of niacin (Vitamin B3), a crucial precursor for the synthesis of nicotinamide adenine dinucleotide (NAD+). NAD+ is an essential coenzyme in numerous cellular processes, including energy metabolism, DNA repair, and cell signaling.[1][2] The functionalization of niacin with a benzyl group may alter its bioavailability, cell permeability, and ultimately its biological efficacy as an NAD+ precursor. These application notes provide a comprehensive framework and detailed protocols for the in vitro characterization of this compound's biological activity, focusing on its potential role in modulating intracellular NAD+ levels and the activity of NAD+-dependent enzymes.
Recent research has highlighted the therapeutic potential of NAD+ precursors in various age-related and metabolic diseases.[2][3] Therefore, a systematic in vitro evaluation of novel NAD+ precursors like this compound is critical. The following protocols are designed to be conducted in a tiered approach, starting with fundamental cytotoxicity assessment, followed by direct measurement of NAD+ modulation, and culminating in the evaluation of its impact on downstream signaling pathways involving sirtuins and PARPs.
Hypothesized Signaling Pathway
This compound is hypothesized to enter the cell and be converted into nicotinic acid or a related intermediate, which then enters the Preiss-Handler pathway for NAD+ synthesis.[2][4] The resulting increase in the cellular NAD+ pool is expected to enhance the activity of NAD+-dependent enzymes such as sirtuins (e.g., SIRT1) and poly(ADP-ribose) polymerases (PARPs).[1][4]
Caption: Hypothesized metabolic and signaling pathway of this compound.
Experimental Workflow
A tiered approach is recommended to efficiently characterize the biological activity of this compound. This workflow ensures that foundational data on safety and primary mechanism of action are established before proceeding to more complex downstream functional assays.
References
- 1. researchgate.net [researchgate.net]
- 2. NAD⁺ Precursors and Aging [nad.com]
- 3. Therapeutic potential of NAD-boosting molecules: the in vivo evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Supplementing media with NAD+ precursors enhances the in vitro maturation of porcine oocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of N-Benzylniacin Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the high-throughput screening (HTS) of N-Benzylniacin derivatives. The primary focus is on assays targeting the G-protein coupled receptor 109A (GPR109A), a known receptor for niacin and its analogs. These protocols can be adapted for screening other relevant targets.
Introduction
This compound derivatives are a class of compounds with potential therapeutic applications stemming from their structural similarity to nicotinic acid (niacin). Niacin is a well-established therapeutic agent that favorably modulates lipid profiles.[1][2] Its biological effects are primarily mediated through the activation of the G-protein coupled receptor 109A (GPR109A), also known as HM74A or HCA2.[1][2][3] Activation of GPR109A in adipocytes inhibits lipolysis, reducing the mobilization of free fatty acids to the liver.[2] This mechanism contributes to the reduction of very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL) cholesterol.[2]
High-throughput screening (HTS) is a critical tool in drug discovery for identifying novel and potent modulators of therapeutic targets from large compound libraries. This document outlines key HTS assays and protocols applicable to the screening of this compound derivatives against the GPR109A receptor.
Data Presentation: Quantitative Analysis of Screening Hits
The following tables present illustrative quantitative data from a hypothetical HTS campaign for this compound derivatives targeting GPR109A. This data is for exemplary purposes to demonstrate how results can be structured and compared.
Table 1: Primary Screen Hit Summary
| Compound ID | Derivative Class | % Inhibition (at 10 µM) | Hit Confirmation |
| NBN-001 | 4-Fluorobenzyl | 85.2 | Confirmed |
| NBN-002 | 2-Chlorobenzyl | 78.9 | Confirmed |
| NBN-003 | 3-Methoxybenzyl | 65.4 | Confirmed |
| NBN-004 | Unsubstituted Benzyl | 45.1 | Not Confirmed |
| NBN-005 | 4-Nitrobenzyl | 92.5 | Confirmed |
Table 2: Dose-Response Analysis of Confirmed Hits
| Compound ID | EC50 (µM) | Hill Slope | Max Response (% of Control) |
| NBN-001 | 1.2 | 1.1 | 98.7 |
| NBN-002 | 3.5 | 0.9 | 95.2 |
| NBN-003 | 8.1 | 1.0 | 91.5 |
| NBN-005 | 0.8 | 1.2 | 102.3 |
| Niacin (Control) | 5.6 | 1.0 | 100.0 |
Signaling Pathways and Experimental Workflows
GPR109A Signaling Pathway
Activation of GPR109A by an agonist like a this compound derivative initiates a signaling cascade through a Gi-coupled G-protein. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. In some cellular contexts, GPR109A activation can also lead to an increase in intracellular calcium concentration ([Ca2+]).
Caption: GPR109A signaling cascade upon agonist binding.
High-Throughput Screening Workflow
A typical HTS workflow for identifying this compound derivative agonists of GPR109A involves several stages, from initial screening of a large compound library to hit confirmation and validation.
Caption: A generalized workflow for a high-throughput screening campaign.
Experimental Protocols
1. FLIPR-Based Calcium Mobilization Assay for GPR109A Activation
This protocol describes a high-throughput method to measure the activation of GPR109A by detecting changes in intracellular calcium levels using a Fluorometric Imaging Plate Reader (FLIPR).
Materials:
-
HEK293 cells stably expressing human GPR109A
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Probenecid (to prevent dye leakage)
-
384-well black-walled, clear-bottom assay plates
-
This compound derivative compound library
-
Niacin (positive control)
-
FLIPR instrument
Protocol:
-
Cell Plating:
-
Culture HEK293-GPR109A cells to ~80-90% confluency.
-
Harvest cells and seed them into 384-well assay plates at a density of 20,000-30,000 cells per well in 25 µL of culture medium.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 18-24 hours.
-
-
Dye Loading:
-
Prepare the dye loading solution containing Fluo-4 AM and probenecid in assay buffer.
-
Remove the culture medium from the cell plates and add 20 µL of the dye loading solution to each well.
-
Incubate the plates at 37°C for 60 minutes, followed by 30 minutes at room temperature in the dark.
-
-
Compound Addition and Measurement:
-
Prepare serial dilutions of the this compound derivatives and control compounds in assay buffer.
-
Place the cell plate and the compound plate into the FLIPR instrument.
-
The instrument will add 10 µL of the compound solution to the cell plate.
-
Measure the fluorescence intensity (excitation ~488 nm, emission ~525 nm) before and after compound addition for a period of 2-3 minutes.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity over baseline for each well.
-
For primary screening, determine the percent activation relative to the positive control.
-
For dose-response experiments, plot the change in fluorescence against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50.
-
2. High-Throughput Electrophysiology Assay
This protocol outlines a higher-throughput electrophysiology-based screen to measure ion channel activation downstream of GPR109A activation in a suitable cell line.
Materials:
-
CHO or HEK293 cells co-expressing GPR109A and a G-protein-gated inwardly-rectifying potassium (GIRK) channel.
-
Automated patch-clamp system (e.g., PatchXpress, QPatch)
-
External and internal recording solutions
-
This compound derivative compound library
-
Niacin (positive control)
Protocol:
-
Cell Preparation:
-
Culture the engineered cells to the appropriate confluency for the automated patch-clamp system.
-
Prepare a single-cell suspension according to the instrument manufacturer's protocol.
-
-
Assay Execution:
-
Load the cell suspension, recording solutions, and compound plates onto the automated patch-clamp instrument.
-
The instrument will perform automated cell capture, whole-cell patch-clamp formation, and compound application.
-
Apply a voltage clamp protocol to measure the baseline current.
-
Apply the this compound derivatives at a set concentration and record the change in current.
-
-
Data Analysis:
-
Measure the peak current amplitude induced by each compound.
-
Normalize the current response to a positive control or a saturating concentration of a known agonist.
-
For dose-response analysis, apply a range of compound concentrations and plot the normalized current against the concentration to determine the EC50.
-
3. cAMP Accumulation Assay (Secondary Screen)
This protocol describes a secondary assay to confirm the mechanism of action of hit compounds by measuring the inhibition of cAMP production.
Materials:
-
HEK293-GPR109A cells
-
Assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX)
-
Forskolin (to stimulate adenylyl cyclase)
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
384-well white assay plates
-
This compound derivative hits
-
Niacin (positive control)
Protocol:
-
Cell Stimulation:
-
Seed HEK293-GPR109A cells in 384-well plates and incubate overnight.
-
Pre-incubate the cells with the this compound derivatives or control compounds in assay buffer with a phosphodiesterase inhibitor for 15-30 minutes.
-
Stimulate the cells with forskolin to induce cAMP production and incubate for a further 30 minutes.
-
-
cAMP Detection:
-
Lyse the cells and perform the cAMP measurement according to the detection kit manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the concentration of cAMP in each well.
-
Determine the percent inhibition of forskolin-stimulated cAMP production by each compound.
-
For dose-response analysis, plot the percent inhibition against the compound concentration to determine the IC50.
-
References
Application Notes and Protocols for N-Benzylniacin in Cell-Based Assays for Neuroprotection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases are characterized by the progressive loss of structure and function of neurons. A key strategy in the development of therapeutics is the identification of neuroprotective compounds that can prevent or slow down this neuronal cell death. N-Benzylniacin is a compound of interest for its potential neuroprotective properties. These application notes provide detailed protocols for utilizing this compound in cell-based assays to evaluate its efficacy in protecting neurons from various insults. The protocols are designed for researchers in academic and industrial settings who are engaged in neuroscience research and drug discovery.
Materials and Reagents
-
Cell Lines: SH-SY5Y (human neuroblastoma cell line)
-
Cell Culture Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound: Stock solution prepared in DMSO
-
Neurotoxic Insult: 6-hydroxydopamine (6-OHDA) or Hydrogen Peroxide (H₂O₂)
-
MTT Assay: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), DMSO
-
Apoptosis Assay: Annexin V-FITC Apoptosis Detection Kit
-
Oxidative Stress Assay: Dichlorofluorescin diacetate (DCFDA) - Cellular ROS Assay Kit
-
General Lab Equipment: Cell culture incubator, microplate reader, flow cytometer, fluorescence microscope.
Experimental Protocols
Cell Culture and Maintenance
The SH-SY5Y human neuroblastoma cell line is a widely used model for neuroprotection studies.
Protocol:
-
Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Passage the cells every 3-4 days or when they reach 80-90% confluency.
-
For experiments, seed the cells in appropriate well plates (e.g., 96-well for viability assays, 6-well for flow cytometry).
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 2 hours.
-
Induce neurotoxicity by adding a neurotoxin such as 6-OHDA (100 µM) or H₂O₂ (200 µM) to the wells. Include a vehicle control (no neurotoxin) and a positive control (neurotoxin alone).
-
Incubate the plate for 24 hours at 37°C.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Seed SH-SY5Y cells in a 6-well plate at a density of 2 x 10⁵ cells/well and allow them to attach.
-
Pre-treat the cells with this compound (e.g., 10 µM and 25 µM) for 2 hours.
-
Induce apoptosis with a neurotoxin (e.g., 100 µM 6-OHDA) for 24 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the Annexin V-FITC Apoptosis Detection Kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
Measurement of Intracellular Reactive Oxygen Species (ROS)
The DCFDA assay measures hydroxyl, peroxyl, and other ROS activity within the cell.
Protocol:
-
Seed SH-SY5Y cells in a black, clear-bottom 96-well plate at a density of 1 x 10⁴ cells/well.
-
Pre-treat the cells with this compound (e.g., 10 µM and 25 µM) for 2 hours.
-
Load the cells with 10 µM DCFDA in serum-free media for 30 minutes at 37°C.
-
Wash the cells with PBS.
-
Induce oxidative stress with a neurotoxin (e.g., 200 µM H₂O₂) for 1 hour.
-
Measure the fluorescence intensity with a fluorescence plate reader at an excitation/emission wavelength of 485/535 nm.
Data Presentation
The following tables present illustrative quantitative data for the neuroprotective effects of this compound.
Table 1: Effect of this compound on Cell Viability in 6-OHDA-Treated SH-SY5Y Cells
| Treatment Group | Concentration (µM) | Cell Viability (%) |
| Control | - | 100 ± 5.2 |
| 6-OHDA | 100 | 48 ± 3.1 |
| This compound + 6-OHDA | 1 | 55 ± 4.5 |
| This compound + 6-OHDA | 5 | 68 ± 3.9 |
| This compound + 6-OHDA | 10 | 79 ± 4.2 |
| This compound + 6-OHDA | 25 | 88 ± 3.7 |
| This compound + 6-OHDA | 50 | 92 ± 2.9 |
Table 2: Effect of this compound on Apoptosis in 6-OHDA-Treated SH-SY5Y Cells
| Treatment Group | Concentration (µM) | Apoptotic Cells (%) |
| Control | - | 5 ± 1.1 |
| 6-OHDA | 100 | 42 ± 3.5 |
| This compound + 6-OHDA | 10 | 25 ± 2.8 |
| This compound + 6-OHDA | 25 | 15 ± 2.1 |
Table 3: Effect of this compound on ROS Production in H₂O₂-Treated SH-SY5Y Cells
| Treatment Group | Concentration (µM) | Relative ROS Levels (%) |
| Control | - | 100 ± 8.1 |
| H₂O₂ | 200 | 250 ± 15.6 |
| This compound + H₂O₂ | 10 | 180 ± 12.3 |
| This compound + H₂O₂ | 25 | 125 ± 9.7 |
Hypothesized Signaling Pathway
Based on the mechanisms of similar neuroprotective compounds, this compound may exert its effects through the activation of pro-survival signaling pathways and the inhibition of apoptotic pathways.
Conclusion
These application notes provide a comprehensive framework for investigating the neuroprotective properties of this compound using established cell-based assays. The detailed protocols for cell viability, apoptosis, and oxidative stress assays, along with the illustrative data and a hypothesized signaling pathway, offer a solid foundation for researchers to initiate their studies. Further investigation into the precise molecular mechanisms of this compound will be crucial for its potential development as a therapeutic agent for neurodegenerative diseases.
Application Notes and Protocols: Synthesis and Evaluation of Novel N-benzylpyridinium-curcumin Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and biological evaluation of novel N-benzylpyridinium-curcumin derivatives. The protocols detailed below are intended to serve as a guide for the replication and further investigation of these compounds, which have shown significant potential as acetylcholinesterase (AChE) inhibitors and antioxidants.
Data Presentation
The following table summarizes the in vitro acetylcholinesterase (AChE) inhibitory activity of a series of synthesized N-benzylpyridinium-curcumin derivatives. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the AChE enzyme activity.
| Compound ID | Structure | IC50 (nM) vs. AChE |
| 7f | N-benzyl-4-(curcuminyl)pyridinium | 7.5 ± 0.19[1][2][3] |
| 8f | N-benzyl-3-(curcuminyl)pyridinium | 17[2] |
| 7g | N-(4-fluorobenzyl)-4-(curcuminyl)pyridinium | - |
| 8g | N-(4-fluorobenzyl)-3-(curcuminyl)pyridinium | - |
| 8a | N-benzylpyridinium | 32[2] |
| 8b | N-(4-fluorobenzyl)pyridinium | ≤56[1][2] |
| Donepezil | Standard Drug | 14 ± 0.12[1][2][3] |
| Tacrine | Standard Drug | 30 ± 0.2[1][2][3] |
Note: Specific IC50 values for compounds 7g and 8g were not detailed in the provided search results but were part of the synthesized library of potent derivatives.
Experimental Protocols
I. Synthesis of N-benzylpyridinium-curcumin Derivatives
This protocol outlines a general two-step procedure for the synthesis of N-benzylpyridinium-curcumin derivatives. The first step involves the synthesis of a curcumin-pyridine intermediate, followed by quaternization with a substituted benzyl bromide.
Materials:
-
Curcumin
-
3- or 4-pyridinecarboxaldehyde
-
Substituted Benzyl Bromide (e.g., benzyl bromide, 4-fluorobenzyl bromide)
-
Piperidine
-
Acetic Acid
-
Toluene
-
Dimethylformamide (DMF)
-
Acetonitrile
-
Ethyl Acetate
-
Hexane
-
Silica Gel for column chromatography
Step 1: Synthesis of Curcumin-Pyridyl Intermediate
-
Dissolve curcumin and 3- or 4-pyridinecarboxaldehyde in a mixture of toluene and DMF.
-
Add piperidine and acetic acid as catalysts.
-
Reflux the reaction mixture overnight using a Dean-Stark apparatus to remove water.
-
After cooling, pour the mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., petroleum ether and ethyl acetate) to yield the curcumin-pyridyl intermediate.
Step 2: N-alkylation to form N-benzylpyridinium-curcumin Derivatives
-
Dissolve the curcumin-pyridyl intermediate from Step 1 and the desired substituted benzyl bromide in acetonitrile.
-
Stir the reaction mixture at room temperature for 12 hours.
-
The resulting precipitate is the N-benzylpyridinium-curcumin derivative.
-
Filter the precipitate, wash with a cold solvent, and dry under vacuum.
II. In Vitro Acetylcholinesterase (AChE) Inhibition Assay
This protocol is based on the Ellman's method to determine the AChE inhibitory activity of the synthesized compounds.
Materials:
-
Electric eel acetylcholinesterase (eeAChE)
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Sodium phosphate buffer (0.1 M, pH 8.0)
-
Synthesized N-benzylpyridinium-curcumin derivatives
-
Donepezil (standard inhibitor)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare stock solutions of the test compounds and donepezil in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 150 µL of sodium phosphate buffer (0.1 M, pH 8.0).
-
Add 10 µL of the test compound solution at various concentrations.
-
Add 20 µL of the AChE enzyme solution (0.09 units/mL) to each well and incubate for 15 minutes at 25 °C.
-
Add 10 µL of DTNB (10 mM) to each well.
-
Initiate the reaction by adding 10 µL of the substrate, ATCI (14 mM).
-
Measure the absorbance at 410 nm using a microplate reader at regular intervals for a set period.
-
The rate of reaction is determined by the change in absorbance per minute.
-
Calculate the percentage of inhibition for each concentration of the test compounds.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
III. Antioxidant Activity Assay (ABTS Method)
This protocol describes the measurement of the antioxidant capacity of the synthesized derivatives using the ABTS radical cation decolorization assay.
Materials:
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS)
-
Potassium persulfate
-
Phosphate-buffered saline (PBS)
-
Synthesized N-benzylpyridinium-curcumin derivatives
-
Trolox (standard antioxidant)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare the ABTS radical cation (ABTS•+) solution by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare various concentrations of the test compounds and Trolox in a suitable solvent.
-
In a 96-well plate, add a specific volume of the diluted ABTS•+ solution.
-
Add a small volume of the test compound or standard to the wells.
-
Incubate the plate at room temperature for a set time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of scavenging activity for each concentration.
-
The antioxidant activity can be expressed as the Trolox Equivalent Antioxidant Capacity (TEAC).
Visualizations
The following diagrams illustrate the experimental workflow for the synthesis and biological evaluation of N-benzylpyridinium-curcumin derivatives.
Caption: Synthetic pathway for N-benzylpyridinium-curcumin derivatives.
Caption: Workflow for the biological evaluation of synthesized derivatives.
References
Application Note: Protocol for Evaluating N--Benzylniacin as an Acetylcholinesterase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylcholinesterase (AChE) is a critical enzyme in the cholinergic nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of AChE increases the levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. This mechanism is a key therapeutic strategy for managing symptoms of Alzheimer's disease, myasthenia gravis, and other neurological disorders. N-Benzylniacin is a novel compound with a chemical structure suggestive of potential interaction with AChE. This document provides a detailed protocol for the comprehensive evaluation of this compound as a potential AChE inhibitor, outlining both in vitro enzymatic assays and subsequent in vivo studies to assess its efficacy and cognitive-enhancing effects.
I. In Vitro Acetylcholinesterase Inhibition Assay
This protocol is based on the Ellman method, a rapid and sensitive colorimetric assay to measure AChE activity.
Experimental Objective
To determine the half-maximal inhibitory concentration (IC50) of this compound on acetylcholinesterase activity in vitro.
Materials and Reagents
-
This compound (Test Compound)
-
Donepezil or Galantamine (Positive Control)
-
Acetylcholinesterase (AChE) from electric eel (Electrophorus electricus)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Acetylthiocholine iodide (ATCI)
-
Phosphate Buffer (0.1 M, pH 8.0)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Experimental Protocol
-
Preparation of Reagents:
-
Prepare a 0.1 M phosphate buffer (pH 8.0).
-
Dissolve AChE in phosphate buffer to a concentration of 0.5 U/mL.[1]
-
Dissolve DTNB in phosphate buffer to a concentration of 10 mM.[2]
-
Dissolve ATCI in phosphate buffer to a concentration of 14 mM.[2]
-
Prepare stock solutions of this compound and the positive control (e.g., Donepezil) in DMSO. Create a series of 2-fold serial dilutions to determine the IC50.[1]
-
-
Assay Procedure (96-well plate):
-
Add 140 µL of 0.1 M phosphate buffer (pH 8.0) to each well.[2]
-
Add 10 µL of the this compound solution at various concentrations to the sample wells.
-
Add 10 µL of the positive control solution to its respective wells.
-
Add 10 µL of DMSO to the control wells (representing 0% inhibition).
-
Add 10 µL of AChE solution (1 U/mL) to all wells except the blank.[2]
-
Add 10 µL of 10 mM DTNB to each well.[2]
-
Initiate the reaction by adding 10 µL of 14 mM ATCI to each well.[2]
-
Incubate the plate at 25°C for 30 minutes.[1]
-
Measure the absorbance at 412 nm using a microplate reader.[2]
-
-
Data Analysis:
-
Calculate the percentage of AChE inhibition using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value from the dose-response curve.
-
Data Presentation
The quantitative data from the in vitro assay should be summarized in a clear and structured table.
| Compound | IC50 (µM) |
| This compound | [Insert Value] |
| Donepezil (Positive Control) | [Insert Value] |
II. In Vivo Assessment of Cognitive Enhancement
This section outlines a protocol to evaluate the effects of this compound on learning and memory in a murine model. The Y-maze test is a commonly used behavioral assay to assess spatial working memory.
Experimental Objective
To assess the effect of this compound on scopolamine-induced memory impairment in mice using the Y-maze test.
Materials and Reagents
-
This compound
-
Scopolamine
-
Saline solution
-
Y-maze apparatus
-
Male C57BL/6 mice (8-10 weeks old)
Experimental Protocol
-
Animal Acclimatization:
-
House the mice in a controlled environment (22 ± 2°C, 12h light/dark cycle) with ad libitum access to food and water for at least one week before the experiment.
-
-
Drug Administration:
-
Divide the mice into four groups:
-
Group 1: Vehicle (Saline) + Vehicle (Saline)
-
Group 2: Vehicle (Saline) + Scopolamine
-
Group 3: this compound + Scopolamine
-
Group 4: Donepezil (Positive Control) + Scopolamine
-
-
Administer this compound or Donepezil intraperitoneally (i.p.) 60 minutes before the test.
-
Administer scopolamine (i.p.) 30 minutes before the test to induce memory impairment.
-
-
Y-Maze Test:
-
Place a mouse at the end of one arm of the Y-maze and allow it to explore freely for 8 minutes.
-
Record the sequence of arm entries.
-
An alternation is defined as consecutive entries into all three arms without repetition.
-
Calculate the percentage of spontaneous alternation as follows: % Alternation = [(Number of Spontaneous Alternations) / (Total Number of Arm Entries - 2)] x 100
-
-
Data Analysis:
-
Analyze the data using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test) to compare the percentage of spontaneous alternation between the different groups.
-
Data Presentation
Summarize the results of the Y-maze test in a table for easy comparison.
| Treatment Group | % Spontaneous Alternation (Mean ± SEM) |
| Vehicle + Vehicle | [Insert Value] |
| Vehicle + Scopolamine | [Insert Value] |
| This compound + Scopolamine | [Insert Value] |
| Donepezil + Scopolamine | [Insert Value] |
Visualizations
Cholinergic Synaptic Transmission and AChE Inhibition
The following diagram illustrates the mechanism of cholinergic neurotransmission and the action of an AChE inhibitor like this compound.
Caption: Cholinergic synapse and AChE inhibition mechanism.
Experimental Workflow for In Vitro AChE Inhibition Assay
The diagram below outlines the key steps in the in vitro experimental protocol.
Caption: Workflow for the in vitro AChE inhibition assay.
Logical Flow for In Vivo Cognitive Assessment
This diagram shows the logical progression of the in vivo study.
Caption: Logical flow of the in vivo cognitive assessment.
References
Troubleshooting & Optimization
Technical Support Center: N-Benzylniacin Stability and Degradation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Benzylniacin. The information provided is based on established principles of organic chemistry and stability testing of related niacin derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound under standard laboratory conditions?
This compound is expected to be stable under normal ambient temperature and pressure when protected from light and moisture. Safety Data Sheets (SDS) indicate that the material is stable under anticipated storage and handling conditions. However, prolonged exposure to harsh environmental factors can lead to degradation.
Q2: What are the likely degradation pathways for this compound?
Based on the chemical structure of this compound, which contains a benzyl ester of a pyridinium carboxylate, two primary degradation pathways are anticipated:
-
Hydrolysis: The ester linkage is susceptible to hydrolysis, especially under acidic or basic conditions. This would yield nicotinic acid and benzyl alcohol.
-
Oxidation: The pyridine ring is susceptible to oxidation, which could lead to the formation of N-oxides or hydroxylated derivatives. The benzylic position is also a potential site for oxidation.
-
Photodegradation: Exposure to UV light can induce degradation, potentially leading to the formation of radical species and subsequent complex degradation products.
Q3: What are the potential degradation products of this compound?
The primary degradation products expected are:
-
Nicotinic Acid (Niacin)
-
Benzyl Alcohol
-
N-Benzylnicotinamide (if the starting material contains amide impurities or through a rearrangement)
-
Oxidation products of the pyridine ring and/or benzyl group.
Q4: How can I monitor the stability of my this compound sample?
A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, is recommended. This method should be able to separate the intact this compound from its potential degradation products.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of potency or unexpected peaks in chromatogram | Chemical degradation of this compound. | Perform a forced degradation study to identify potential degradation products and validate the stability-indicating nature of your analytical method. Ensure proper storage conditions (protection from light, moisture, and extreme temperatures). |
| Discoloration of the sample (e.g., turning yellow or brown) | Oxidation or photodegradation. | Store the sample in an inert atmosphere (e.g., under nitrogen or argon) and in light-resistant containers. Avoid exposure to high temperatures. |
| Inconsistent analytical results | Issues with sample preparation or the analytical method. | Ensure complete dissolution of the sample in a suitable solvent. Validate the analytical method for linearity, precision, accuracy, and specificity. Use a fresh, well-characterized reference standard. |
| Precipitation in solution | Poor solubility or degradation to a less soluble product. | Check the solubility of this compound in your chosen solvent. If degradation is suspected, analyze the precipitate to identify its composition. Consider using a different solvent system or adjusting the pH. |
Quantitative Stability Data (Illustrative Example)
The following table provides hypothetical data from a forced degradation study on this compound to illustrate the expected trends. Actual results may vary.
| Stress Condition | Duration | Temperature (°C) | % Degradation (Hypothetical) | Major Degradants Observed (Hypothetical) |
| Acid Hydrolysis (0.1 M HCl) | 24 hours | 60 | 15% | Nicotinic Acid, Benzyl Alcohol |
| Base Hydrolysis (0.1 M NaOH) | 8 hours | 40 | 25% | Nicotinic Acid, Benzyl Alcohol |
| Oxidative (3% H₂O₂) | 24 hours | 25 | 10% | Oxidized pyridine derivatives |
| Thermal | 7 days | 80 | 5% | Minor unidentified peaks |
| Photolytic (ICH Q1B) | 1.2 million lux hours | 25 | 20% | Complex mixture of degradants |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the degradation pathways of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with UV detector
-
Photostability chamber
Procedure:
-
Acid Hydrolysis: Dissolve a known concentration of this compound in 0.1 M HCl. Keep the solution at 60°C for 24 hours. Withdraw samples at appropriate time points, neutralize, and dilute for HPLC analysis.
-
Base Hydrolysis: Dissolve a known concentration of this compound in 0.1 M NaOH. Keep the solution at 40°C for 8 hours. Withdraw samples at appropriate time points, neutralize, and dilute for HPLC analysis.
-
Oxidative Degradation: Dissolve a known concentration of this compound in a solution of 3% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light. Withdraw samples at appropriate time points and dilute for HPLC analysis.
-
Thermal Degradation: Store a solid sample of this compound at 80°C for 7 days. Also, prepare a solution of this compound in a suitable solvent and store at 80°C. Analyze the samples by HPLC.
-
Photolytic Degradation: Expose a solid sample and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). Analyze the samples by HPLC.
-
Control Samples: Prepare control samples of this compound in the same solvents and store them under normal conditions, protected from light and elevated temperatures.
Protocol 2: HPLC Method for Stability Indicating Assay
Objective: To quantify this compound and separate it from its degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector Wavelength: 260 nm
-
Column Temperature: 30°C
Method Validation: Validate the method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Visualizations
Caption: Predicted degradation pathways of this compound.
Caption: Experimental workflow for forced degradation studies.
Troubleshooting N-Benzylniacin solubility issues in aqueous buffers
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing issues with N-Benzylniacin in aqueous buffers. While this compound is generally considered water-soluble, problems such as precipitation or instability can arise under specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: I've added this compound to my buffer and I see a precipitate. I thought it was water-soluble?
A1: You are correct, this compound is readily soluble in water.[1][2][3] However, the formation of a precipitate upon addition to a buffer system can occur due to several factors other than inherent insolubility. These include:
-
Buffer Salt Concentration: High concentrations of buffer salts can lead to a "salting out" effect, where the solubility of a compound is reduced.[1]
-
pH Shift: The pH of the final solution may have shifted outside the optimal stability range for this compound, causing it to precipitate. The commercially available form is often slightly alkaline, with a pH between 8 and 9.[4]
-
Interaction with Buffer Components: this compound may interact with specific ions in your buffer, forming a less soluble complex.
-
Temperature Effects: Solubility can be temperature-dependent. A decrease in temperature after dissolution could cause precipitation.
Q2: What is the optimal pH range for working with this compound?
Q3: Are there any known incompatibilities with common biological buffers?
A3: There is no comprehensive list of incompatible buffers for this compound. However, given that it is a pyridinium carboxylate, it is advisable to be cautious with buffers that have a high ionic strength or contain divalent cations, which can sometimes form insoluble salts with carboxylates. When switching to a new buffer system, it is always recommended to perform a small-scale solubility and stability test first.
Q4: How can I determine the solubility limit of this compound in my specific buffer?
A4: A practical method to determine the solubility limit is to prepare a saturated solution. An experimental protocol for this is provided in the "Experimental Protocols" section below. This will help you establish the maximum concentration you can achieve under your specific buffer conditions (composition, pH, and temperature).
Q5: My this compound solution is colored. Is this normal?
A5: Yes, this is normal. Commercial preparations of this compound are often described as a yellow to brown or dark-red liquid or paste.[4][6] The color of your solution will depend on the concentration.
Troubleshooting Guide
This guide addresses the common issue of unexpected precipitation of this compound in an aqueous buffer.
Table 1: Summary of Common Biological Buffers and Considerations
| Buffer System | Typical pH Range | Potential Considerations for this compound |
| Phosphate-Buffered Saline (PBS) | 5.8 - 8.0 | High ionic strength. Potential for phosphate interaction. Widely used and a good starting point. |
| TRIS (Tris(hydroxymethyl)aminomethane) | 7.0 - 9.0 | pH is sensitive to temperature changes. Generally well-tolerated by many compounds. |
| HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) | 6.8 - 8.2 | Zwitterionic buffer, often used in cell culture. Generally considered to have minimal interaction with other ions. |
| Acetate Buffer | 3.6 - 5.6 | Acidic pH range, may not be ideal for this compound stability. |
| Citrate Buffer | 3.0 - 6.2 | Can chelate metal ions. Acidic pH may be a concern. |
Experimental Protocols
Protocol 1: Determination of this compound Solubility in a Novel Buffer
This protocol allows you to determine the saturation solubility of this compound in your buffer of choice.
-
Preparation of Supersaturated Solution:
-
Add an excess amount of this compound to a known volume of your target buffer in a sealed container (e.g., a glass vial with a screw cap). "Excess" means adding the compound until a solid/liquid phase is clearly visible at the bottom.
-
-
Equilibration:
-
Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaker or rotator is ideal.
-
-
Separation of Undissolved Compound:
-
Centrifuge the sample at high speed to pellet the undissolved this compound.
-
Carefully collect the supernatant without disturbing the pellet. For higher accuracy, filter the supernatant through a 0.22 µm syringe filter compatible with your buffer.
-
-
Quantification:
-
Dilute the clear supernatant with the buffer to a concentration that falls within the linear range of a suitable analytical method (e.g., UV-Vis spectrophotometry).
-
Measure the concentration of this compound in the diluted supernatant.
-
Calculate the original concentration in the undiluted supernatant, which represents the solubility limit.
-
Protocol 2: Assessment of this compound Stability in Aqueous Buffer
This protocol helps to determine if this compound is stable over time in your chosen buffer.
-
Solution Preparation:
-
Prepare a stock solution of this compound in your target buffer at the desired working concentration.
-
-
Initial Measurement (Time 0):
-
Immediately after preparation, take an aliquot of the solution and measure the concentration of this compound using a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry).
-
Visually inspect the solution for any precipitation or color change.
-
-
Incubation:
-
Store the remaining solution under your typical experimental conditions (e.g., 4°C, room temperature, 37°C).
-
-
Time-Point Measurements:
-
At regular intervals (e.g., 1, 4, 8, 24, 48 hours), take aliquots from the stored solution.
-
For each time point, repeat the concentration measurement and visual inspection.
-
-
Data Analysis:
-
Plot the concentration of this compound as a function of time. A significant decrease in concentration indicates instability. Note any visual changes.
-
Visual Aids
Caption: Troubleshooting workflow for unexpected precipitation.
Caption: Experimental workflow for solubility determination.
References
- 1. HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode [thermofisher.com]
- 2. A simple and robust cell-based assay for the discovery of novel cytokinesis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. HPLC Troubleshooting Methods [delloyd.50megs.com]
Technical Support Center: Optimizing HPLC Separation of N-Benzylniacin
Welcome to the technical support center for the HPLC analysis of N-Benzylniacin. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the separation of this compound from its precursors, primarily nicotinic acid and benzyl alcohol/benzyl chloride.
Quick Links
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
Frequently Asked Questions (FAQs)
Q1: What are the typical precursors I should be trying to separate from this compound?
A1: The most common precursors in the synthesis of this compound are nicotinic acid (niacin) and a benzylating agent, which could be benzyl alcohol or a benzyl halide such as benzyl chloride. Therefore, your HPLC method should be able to resolve this compound from these starting materials.
Q2: What type of HPLC column is best suited for this separation?
A2: A reversed-phase C18 column is the most common and generally effective choice for separating this compound and its precursors. The significant differences in polarity between the non-polar precursor like benzyl chloride, the moderately polar benzyl alcohol, and the highly polar nicotinic acid and this compound make reversed-phase chromatography an ideal technique.
Q3: How does mobile phase pH affect the separation?
A3: Mobile phase pH is a critical parameter, primarily because of the acidic nature of nicotinic acid (pKa ≈ 4.85)[1][2].
-
At a pH well below the pKa (e.g., pH < 3), nicotinic acid will be in its neutral, protonated form and will be more retained on a C18 column.
-
At a pH above the pKa (e.g., pH > 6), it will be in its ionized (anionic) form and will be less retained, eluting earlier.
-
This compound, being a quaternary ammonium compound, is permanently positively charged, but its retention can still be influenced by the mobile phase pH due to its zwitterionic nature (presence of the carboxylate group).
-
Adjusting the pH can, therefore, be used to fine-tune the resolution between nicotinic acid and this compound.
Q4: I am not getting any retention for this compound or nicotinic acid. What should I do?
A4: This is a common issue when dealing with polar compounds on a reversed-phase column. Here are a few things to try:
-
Decrease the organic solvent concentration: Reduce the percentage of acetonitrile or methanol in your mobile phase.
-
Use a highly aqueous mobile phase: Ensure your column is compatible with high aqueous mobile phases (some C18 columns suffer from "phase collapse"). Look for columns specifically designed for polar analytes.
-
Adjust the mobile phase pH: As mentioned in Q3, lowering the pH will increase the retention of nicotinic acid.
-
Consider HILIC or mixed-mode chromatography: If reversed-phase is still not providing adequate retention, Hydrophilic Interaction Liquid Chromatography (HILIC) or a mixed-mode column could be a better alternative for these polar compounds[3].
Troubleshooting Guide
This guide addresses specific problems you might encounter during the HPLC separation of this compound and its precursors.
Issue 1: Poor Resolution Between this compound and Nicotinic Acid
-
Symptom: Peaks for this compound and nicotinic acid are co-eluting or have very little separation.
-
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH. To increase the separation, try setting the pH to a value where the ionization state of nicotinic acid is different from this compound. A pH around 3-4 is a good starting point. |
| Incorrect Organic Solvent Ratio | Optimize the gradient or isocratic mobile phase composition. A shallower gradient or a lower percentage of organic solvent will generally improve the resolution of early eluting peaks. |
| Column Inefficiency | Ensure your column is in good condition. Perform a column performance test. If the efficiency is low, consider replacing the column. |
Issue 2: Peak Tailing for this compound
-
Symptom: The this compound peak is asymmetrical with a tail.
-
Possible Causes & Solutions:
| Cause | Solution |
| Secondary Interactions with Silanol Groups | This compound, being a quaternary amine, can interact with residual silanol groups on the silica support of the column. Use a well-end-capped column or a column with a base-deactivated stationary phase. Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can also help. |
| Column Overload | Reduce the concentration of your sample or the injection volume[2]. |
| Metal Chelation | If your system has exposed metal surfaces, this compound might chelate with metal ions. Using a column with a PEEK or other inert lining can mitigate this. Adding a chelating agent like EDTA to the mobile phase is another option[4]. |
Issue 3: Peak Fronting for Benzyl Chloride/Benzyl Alcohol
-
Symptom: The precursor peaks, particularly benzyl chloride, show an asymmetrical front.
-
Possible Causes & Solutions:
| Cause | Solution |
| Sample Overload | This is the most common cause of peak fronting[5]. Dilute your sample or decrease the injection volume. |
| Injection Solvent Stronger than Mobile Phase | Ensure your sample is dissolved in a solvent that is of similar or weaker strength than your initial mobile phase composition. Injecting in a stronger solvent can cause peak distortion[1][2]. |
Issue 4: Variable Retention Times
-
Symptom: The retention times for your peaks are shifting between injections.
-
Possible Causes & Solutions:
| Cause | Solution |
| Inadequate Column Equilibration | Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient[3][6]. |
| Mobile Phase Composition Changes | Prepare fresh mobile phase daily. If using buffers, ensure they are fully dissolved and the pH is stable. |
| Pump or System Leaks | Check for any leaks in the HPLC system, as this can cause fluctuations in the flow rate and mobile phase composition[6]. |
| Temperature Fluctuations | Use a column oven to maintain a consistent column temperature[7]. |
Experimental Protocols
Example Reversed-Phase HPLC Method
This is a starting point for method development. Optimization will be required for your specific instrument and application.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-10 min: 5% to 40% B
-
10-12 min: 40% to 90% B
-
12-14 min: 90% B
-
14-15 min: 90% to 5% B
-
15-20 min: 5% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 260 nm
-
Injection Volume: 10 µL
-
Sample Diluent: 50:50 Water:Acetonitrile
Sample Preparation Workflow
HPLC Analysis Workflow
Troubleshooting Logic Diagram
Physicochemical Data of Compounds
The following table summarizes key physicochemical properties of this compound and its common precursors, which are critical for method development and troubleshooting.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Polarity | pKa | Key Characteristics |
| This compound | C13H11NO2 | 213.23 | High | N/A | Zwitterionic quaternary ammonium salt. |
| Nicotinic Acid | C6H5NO2 | 123.11 | High | ~4.85[1][2] | Polar, acidic. Retention is highly pH-dependent. |
| Benzyl Alcohol | C7H8O | 108.14 | Medium | N/A | Aromatic alcohol, moderately soluble in water[3][6][8]. |
| Benzyl Chloride | C7H7Cl | 126.58 | Low | N/A | Non-polar, sparingly soluble in water. |
References
- 1. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 2. Nicotinic Acid [drugfuture.com]
- 3. SATHEE: Chemistry Benzyl Alcohol [sathee.iitk.ac.in]
- 4. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]
- 5. Benzyl Alcohol | C6H5CH2OH | CID 244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. byjus.com [byjus.com]
- 7. foodb.ca [foodb.ca]
- 8. Benzyl alcohol - Wikipedia [en.wikipedia.org]
Technical Support Center: N-Benzylniacin Crystallization
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of N-Benzylniacin.
Troubleshooting Guide
This section addresses specific issues that may arise during the crystallization of this compound, offering potential causes and solutions in a question-and-answer format.
Q1: My this compound is "oiling out" instead of forming crystals. What should I do?
A1: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystal lattice. This is often due to high supersaturation or the compound's high solubility in the chosen solvent at the crystallization temperature.
Potential Solutions:
-
Reduce the cooling rate: A slower cooling process can prevent the rapid formation of a supersaturated state that leads to oiling.
-
Use a less effective solvent: If the compound is too soluble, try a solvent in which it has lower solubility.[1]
-
Solvent layering: Dissolve your compound in a "good" solvent and then carefully layer a "poor" solvent on top. Crystals may form at the interface.[1]
-
Increase the solvent volume: This will decrease the overall concentration and may prevent oiling.
-
Introduce seed crystals: Adding a small crystal of this compound can provide a template for crystal growth.[2]
Q2: No crystals are forming, even after an extended period. What steps can I take?
A2: The absence of crystal formation typically indicates that the solution is not sufficiently supersaturated.
Potential Solutions:
-
Slow evaporation: Allow the solvent to evaporate slowly, which will gradually increase the concentration of your compound.[1] This is often the simplest method but may not always produce the highest quality crystals.[1]
-
Induce nucleation: Gently scratching the inside of the flask with a glass rod can create microscopic imperfections that may serve as nucleation sites.
-
Cool the solution: If using a solvent system where solubility is highly temperature-dependent, slowly cooling the solution in an ice bath may induce crystallization.[3]
-
Use an anti-solvent: Add a solvent in which this compound is insoluble (an anti-solvent) to a solution of the compound, which will reduce its solubility and promote crystallization.[4]
Q3: The crystals I've obtained are very small or needle-like. How can I grow larger, higher-quality crystals?
A3: The formation of small or needle-like crystals is often a result of rapid nucleation and crystal growth.
Potential Solutions:
-
Slower crystallization: The key to larger crystals is to slow down the crystallization process. This can be achieved by slower cooling, slower evaporation, or a slower addition of an anti-solvent.
-
Reduce the level of supersaturation: A lower degree of supersaturation will favor the growth of existing crystals over the formation of new nuclei.
-
Temperature cycling: Gently heating and cooling the solution can dissolve smaller, less stable crystals and allow the larger ones to grow.[4]
Q4: I suspect I have different crystal forms (polymorphs) of this compound. How can I confirm this and control for a specific form?
A4: Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in pharmaceutical development as it can affect properties like solubility and stability.[2]
Confirmation of Polymorphism:
-
Different polymorphs can be identified and characterized using analytical techniques such as:
-
Powder X-Ray Diffraction (PXRD)
-
Differential Scanning Calorimetry (DSC)
-
Infrared Spectroscopy (IR)
-
Solid-State Nuclear Magnetic Resonance (ssNMR)
-
Controlling Polymorphism:
-
The formation of a specific polymorph can be influenced by various factors, including the choice of solvent, the rate of cooling, temperature, and the degree of supersaturation.[5]
-
Seeding the solution with a crystal of the desired polymorph can help ensure that the desired form crystallizes out.[2]
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for crystallizing this compound?
A1: The ideal solvent is one in which this compound is moderately soluble at high temperatures and poorly soluble at low temperatures.[3] A solvent screen is the most effective way to determine the optimal solvent or solvent system (a mixture of a "good" and a "poor" solvent).
Q2: How pure does my this compound need to be before attempting crystallization?
A2: For obtaining high-quality single crystals suitable for X-ray diffraction, a purity of at least 80-90% is recommended.[1] Impurities can sometimes inhibit crystallization or be incorporated into the crystal lattice.
Q3: What is the significance of the metastable zone width (MSZW)?
A3: The metastable zone is the region between the solubility curve and the point at which spontaneous nucleation occurs.[6] Understanding the MSZW is crucial for designing a controlled crystallization process. A wider MSZW allows for more control over crystal growth before spontaneous nucleation begins.
Data Presentation
Table 1: Hypothetical Solubility of this compound in Various Solvents at Different Temperatures
Disclaimer: The following data is for illustrative purposes and should be experimentally verified for this compound.
| Solvent | Solubility at 25°C (mg/mL) | Solubility at 75°C (mg/mL) |
| Ethanol | 25 | 150 |
| Acetone | 80 | 200 |
| Water | < 1 | 5 |
| Toluene | 15 | 100 |
| Heptane | < 1 | 2 |
Experimental Protocols
Protocol 1: Cooling Crystallization
This protocol is suitable for compounds that exhibit a significant increase in solubility with temperature.
-
Dissolution: In a clean flask, dissolve the this compound sample in the minimum amount of a suitable hot solvent (e.g., ethanol) to create a saturated solution.[3]
-
Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. To promote the growth of larger crystals, the flask can be placed in an insulated container to slow the cooling rate.
-
Further Cooling: Once the flask has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.[3]
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent to remove any remaining impurities.[3]
-
Drying: Dry the crystals in a vacuum oven at a temperature well below the compound's melting point.
Protocol 2: Solvent Vapor Diffusion
This method is useful for growing high-quality single crystals when only a small amount of material is available.
-
Preparation: Dissolve the this compound sample in a small amount of a "good" solvent (e.g., acetone) in a small, open vial.
-
Setup: Place this vial inside a larger, sealed container (e.g., a beaker covered with parafilm) that contains a "poor" solvent (e.g., heptane).
-
Diffusion: The vapor of the "poor" solvent will slowly diffuse into the "good" solvent, reducing the solubility of the this compound and promoting slow crystal growth.
-
Monitoring: Monitor the vial over several days for crystal formation.
Visualizations
Caption: A troubleshooting workflow for common crystallization issues.
Caption: A decision tree for selecting an appropriate crystallization solvent.
References
Technical Support Center: N-Benzylniacin in Biological Assays
Notice: There is currently no scientific literature available detailing the use or potential interference of N-Benzylniacin (CAS: 15990-43-9), also known as 1-benzylpyridinium-3-carboxylate, in biological assays. This compound is primarily documented as a chemical intermediate, specifically as a brightener and leveling agent in alkaline zinc plating processes.
The information provided below is based on general principles of assay interference and the known biological activities of structurally related compounds, such as niacin (nicotinic acid) and benzyl nicotinate. This content is for informational purposes only and should not be considered a definitive guide for this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where is it commonly used?
A1: this compound is a pyridinium compound.[1] Its documented primary application is in the electroplating industry as a top brightener and leveling agent for alkaline zinc plating.[2][3] There is no evidence in the scientific literature to suggest its use in biological research or drug development.
Q2: Are there any known biological activities of this compound?
A2: Currently, there are no published studies describing the biological activity, mechanism of action, or toxicological profile of this compound.
Q3: Why might a compound like this compound theoretically interfere with biological assays?
A3: While there is no specific data for this compound, compounds with similar structural motifs (pyridinium salts, niacin derivatives) can potentially interfere in biological assays through several general mechanisms:
-
Optical Interference: Colored or fluorescent compounds can absorb or emit light at wavelengths used for assay readouts (e.g., absorbance, fluorescence, luminescence), leading to false positive or negative results.
-
Chemical Reactivity: Reactive chemical groups can covalently modify proteins or other assay components, leading to non-specific inhibition or activation.
-
Compound Aggregation: At certain concentrations, small molecules can form aggregates that sequester and non-specifically inhibit enzymes.
-
Alteration of Assay Conditions: Compounds can alter the pH or ionic strength of the assay buffer, affecting enzyme activity or protein stability.
Q4: My assay is showing unexpected results with a compound library that may contain this compound or similar structures. What should I do?
A4: If you suspect assay interference from any compound, including those with a pyridinium or niacin-like structure, a series of counter-screens and control experiments are recommended. It is crucial to determine if the observed activity is specific to the intended biological target or an artifact of the assay technology.
Troubleshooting Guide for Potential Assay Interference
The following troubleshooting steps are general best practices for identifying and mitigating assay interference and are not specific to this compound.
Problem 1: Apparent Inhibition or Activation in a Primary Screen
Possible Cause: The compound may be a true modulator of the target, or it could be an assay artifact.
Troubleshooting Steps:
-
Confirm Identity and Purity: Ensure the identity and purity of the compound lot being tested using methods like LC-MS and NMR. Impurities could be responsible for the observed activity.
-
Dose-Response Curve Analysis: Atypical dose-response curves (e.g., steep, shallow, or biphasic) can be indicative of non-specific activity or assay interference.
-
Orthogonal Assays: Test the compound in a secondary, mechanistically distinct (orthogonal) assay that measures the activity of the same target. If the compound is a true hit, it should show activity in multiple assay formats.
-
Target-Independent Controls: Perform the assay in the absence of the biological target (e.g., enzyme or receptor). Any activity observed in this control is a direct indication of assay interference.
| Experiment | Purpose | Expected Outcome for True Hit | Expected Outcome for Artifact |
| Orthogonal Assay | Confirm target-specific activity | Consistent activity profile | Discrepant or no activity |
| Target-Null Assay | Identify target-independent effects | No activity | Activity is present |
| LC-MS/NMR | Verify compound integrity | ≥95% purity, correct mass and structure | Presence of impurities or degradation |
Problem 2: Interference with Optical Readouts
Possible Cause: The compound may possess intrinsic color or fluorescence.
Troubleshooting Steps:
-
Spectrophotometric Scan: Scan the absorbance and fluorescence emission spectra of the compound at the assay concentration. Overlap with the assay's excitation or emission wavelengths indicates potential interference.
-
Pre-read Plates: Read the assay plates after compound addition but before the addition of the final substrate or detection reagent. A signal at this stage confirms compound-based optical interference.
Problem 3: Non-Specific Inhibition by Compound Aggregation
Possible Cause: The compound may be forming aggregates that sequester and inhibit proteins non-specifically.
Troubleshooting Steps:
-
Detergent Titration: Re-run the assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). Aggregation-based inhibition is often attenuated by detergents.
-
Dynamic Light Scattering (DLS): Use DLS to directly detect the formation of compound aggregates in the assay buffer.
Experimental Protocol: Detergent Titration for Aggregate Detection
-
Prepare a standard assay reaction mixture.
-
Create a serial dilution of the test compound.
-
Prepare two sets of assay plates. To one set, add a final concentration of 0.01% Triton X-100. The other set will not contain detergent.
-
Add the compound dilutions to both sets of plates.
-
Initiate and read the assay as per the standard protocol.
-
Analysis: Compare the IC50 values. A significant rightward shift in the IC50 curve in the presence of detergent suggests the compound may be an aggregator.
Hypothetical Signaling Pathway and Experimental Workflow Diagrams
As there is no known biological target for this compound, the following diagrams are provided as examples of the types of visualizations that would be created if such information were available.
Caption: A hypothetical signaling cascade for a G-protein coupled receptor.
Caption: A logical workflow for investigating a potential assay artifact.
References
Minimizing side-product formation in N-Benzylniacin synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side-product formation during the synthesis of N-Benzylniacin.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
A1: The most common laboratory and industrial synthesis of this compound (also known as 1-benzylpyridinium-3-carboxylate) involves the N-alkylation of nicotinic acid (Vitamin B3) with benzyl chloride. This reaction is typically carried out in an aqueous alkaline medium.
Q2: What are the most common side-products in this synthesis?
A2: The primary side-products encountered are:
-
Benzyl alcohol: Formed from the hydrolysis of benzyl chloride in the aqueous reaction medium.
-
Unreacted nicotinic acid: Due to incomplete reaction.
-
Dibenzyl ether: Can be formed from the self-condensation of benzyl alcohol under certain conditions.
-
Colored impurities: Often arise from prolonged reaction times at elevated temperatures, leading to degradation of reactants or products.[1]
Q3: Why is my final product colored (yellow to dark brown/red)?
A3: Product discoloration is often a sign of impurity formation. A patent on the synthesis of this compound notes that without proper catalytic and buffering conditions, the reaction can be slow, requiring prolonged heating, which leads to the formation of dark, thick impurities.[1] Optimizing reaction time and temperature, along with using a suitable catalyst, can mitigate this issue.
Q4: Can C-alkylation of the pyridine ring occur?
A4: While N-alkylation of the pyridine nitrogen is the desired reaction, C-alkylation is a potential side reaction for pyridines, though it is less common under the typical conditions for this compound synthesis. The reaction conditions, particularly the choice of catalyst and solvent, can influence the regioselectivity between N- and C-alkylation. However, for the reaction of nicotinic acid with benzyl chloride, the primary competing reaction is the hydrolysis of benzyl chloride, not C-alkylation.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete reaction. | 1a. Increase reaction time or temperature moderately. Be aware that excessive heating can increase side-product formation. |
| 2. Significant hydrolysis of benzyl chloride to benzyl alcohol. | 2a. Control the reaction temperature diligently. A Chinese patent suggests a temperature range of 70-100°C.[2] | |
| 2b. Use a phase-transfer catalyst (e.g., a quaternary ammonium salt like tetrabutylammonium bromide) in combination with a carbonate base (e.g., K₂CO₃) to facilitate the reaction between the water-soluble nicotinate and the organic-soluble benzyl chloride, potentially allowing for lower temperatures and shorter reaction times.[2] | ||
| 3. Suboptimal pH of the reaction mixture. | 3a. Maintain a weakly alkaline pH. The use of a buffer such as sodium bicarbonate, sodium acetate, or boric acid can help maintain the optimal pH range, keeping the nicotinic acid deprotonated and nucleophilic without excessively promoting benzyl chloride hydrolysis.[2] | |
| High Levels of Benzyl Alcohol Impurity | 1. Reaction temperature is too high. | 1a. Lower the reaction temperature. Monitor the reaction progress by HPLC to find the optimal balance between reaction rate and suppression of hydrolysis. |
| 2. Prolonged reaction time in an aqueous medium. | 2a. Optimize the reaction time. Once the consumption of nicotinic acid plateaus, work up the reaction to prevent further hydrolysis of the remaining benzyl chloride. | |
| 3. Highly basic conditions. | 3a. Avoid using a large excess of strong base. The use of a buffer system is recommended to control the pH.[2] | |
| Presence of Unreacted Nicotinic Acid in Product | 1. Insufficient amount of benzyl chloride. | 1a. Use a slight excess of benzyl chloride. However, be mindful that a large excess will lead to more benzyl alcohol formation. |
| 2. Reaction time is too short. | 2a. Increase the reaction time and monitor by HPLC until the nicotinic acid is consumed to an acceptable level. | |
| 3. Poor mixing of reactants. | 3a. Ensure vigorous stirring, especially in a biphasic system, to maximize the interfacial area for the reaction. | |
| Product is Discolored (Yellow to Dark Brown) | 1. Reaction temperature is too high or reaction time is too long. | 1a. Reduce the reaction temperature and/or time. The use of a catalyst can help to achieve a complete reaction under milder conditions, resulting in a lighter-colored product.[2] |
| 2. Oxidation of reactants or products. | 2a. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) if oxidation is suspected. |
Data on Reaction Conditions and Yield
The following table summarizes data from a patent on this compound synthesis, illustrating the impact of a composite catalyst and buffer system on the product yield and quality.
| Reaction Conditions | Reactants | Catalyst/Buffer | Reaction Time & Temperature | Product Appearance | Yield/Concentration | Reference |
| Comparative Example | Nicotinic acid, Benzyl chloride, NaOH | None | 10 hours @ 80-100°C | Dark brown-red liquid with dark, thick material | ~70% (with significant byproducts) | [1] |
| Embodiment 1 | Nicotinic acid, Benzyl chloride, NaOH | K₂CO₃, Bromogeramine, Sodium acetate | 1 hour @ 80-95°C | Yellow transparent liquid | 91.26% | [2] |
| Embodiment 2 | Nicotinic acid, Benzyl chloride, NaOH | K₂CO₃, Cetyl trimethylammonium bromide, Sodium carbonate | 1 hour @ 80-95°C | Yellow transparent liquid | 90.62% | [2] |
| Embodiment 3 | Nicotinic acid, Benzyl chloride, NaOH | Na₂CO₃, Tetrabutylammonium bromide, Sodium bicarbonate | 2 hours @ 70-80°C | Yellow transparent liquid | 90.17% | [2] |
| Embodiment 4 | Nicotinic acid, Benzyl chloride, NaOH | K₂CO₃, Tri-n-octyl methyl ammonium chloride, Boric acid | 1 hour @ 80-90°C | Light yellow clear liquid | Not specified, but improved quality | [2] |
Experimental Protocols
Key Experiment: Synthesis of this compound using a Composite Catalyst
This protocol is adapted from a patented method demonstrating improved yield and purity.[2]
Materials:
-
Nicotinic Acid
-
Benzyl Chloride
-
Sodium Hydroxide (NaOH)
-
Potassium Carbonate (K₂CO₃)
-
Tetrabutylammonium bromide
-
Sodium Bicarbonate
-
Deionized Water
Procedure:
-
In a four-necked flask equipped with a stirrer, thermometer, dropping funnel, and condenser, dissolve 80g of NaOH in 480g of deionized water.
-
Slowly add 240g of nicotinic acid at 50°C and stir until fully dissolved.
-
Add 1g of Na₂CO₃, 0.5g of tetrabutylammonium bromide, and 5g of sodium bicarbonate to the solution. The solution should be weakly alkaline.
-
Heat the mixture to 70°C.
-
Begin the dropwise addition of 200g of benzyl chloride, maintaining the reaction temperature between 70-80°C.
-
After the addition is complete, continue stirring at this temperature for 2 hours.
-
Monitor the reaction progress by HPLC to confirm the consumption of nicotinic acid.
-
Upon completion, the product is an aqueous solution of this compound.
Purification of this compound from Unreacted Nicotinic Acid
This conceptual purification method is based on the principle of separating an acid from a neutral or zwitterionic compound.
-
Solvent Extraction: After the reaction, if unreacted nicotinic acid is present, cool the reaction mixture. This compound is water-soluble.[3] Most organic impurities (like benzyl alcohol and dibenzyl ether) can be removed by extraction with a non-polar organic solvent like toluene or diethyl ether.
-
Selective Salt Formation (for removal of nicotinic acid): A patent for purifying nicotinamide from nicotinic acid suggests a method that can be adapted.[4] If significant nicotinic acid remains, the aqueous solution can be concentrated, and the residue suspended in a non-aqueous solvent like benzene or toluene. Addition of a primary or secondary amine (that doesn't react with this compound) will form a salt with the nicotinic acid, which is soluble in the non-aqueous solvent, while the this compound remains undissolved and can be recovered by filtration.[4]
-
Chromatography: For laboratory-scale purification, column chromatography can be employed to separate this compound from impurities.
-
Crystallization/Recrystallization: If a solid product is desired and can be isolated, recrystallization from a suitable solvent system can be an effective final purification step.
Visualizations
Caption: Reaction pathway for this compound synthesis and the primary side reaction.
Caption: Troubleshooting logic for common issues in this compound synthesis.
References
N-Benzylniacin storage conditions to prevent degradation
This technical support center provides guidance on the proper storage and handling of N-Benzylniacin to prevent its degradation. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the stability of this compound, it should be stored in a cool, dry place, protected from light.[1] While specific temperature ranges are not extensively documented in the public domain, general guidance for related niacin derivatives suggests storage at room temperature, ideally between 20°C and 25°C.[1] Short-term storage at refrigerated temperatures (2-8°C) may also be acceptable, but freezing should be avoided unless validated. For long-term storage, a cool and dark environment is crucial.
Q2: How sensitive is this compound to light?
A2: Niacin and its derivatives can be sensitive to light.[1][2] Therefore, it is critical to store this compound in amber vials or other light-protecting containers to prevent photodegradation. All handling and experimental procedures should be performed with minimal exposure to direct sunlight or strong artificial light.
Q3: Can I store this compound in solution?
A3: Storing this compound in solution for extended periods is not recommended without performing stability studies in the specific solvent system. The stability of this compound in solution is dependent on the solvent, pH, and storage temperature. If solutions must be prepared in advance, they should be stored at low temperatures (2-8°C), protected from light, and used as quickly as possible. It is advisable to prepare solutions fresh for each experiment.
Q4: What are the potential signs of this compound degradation?
A4: Visual signs of degradation can include a change in color (e.g., yellowing or browning of a previously white or off-white powder) or a change in physical state (e.g., clumping or melting). However, significant degradation can occur without any visible changes. The most reliable way to assess degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) to detect the appearance of degradation products and a decrease in the parent compound's peak area.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected or inconsistent experimental results. | Degradation of this compound stock. | 1. Verify the storage conditions of your this compound supply. 2. Perform a purity check of your stock material using a suitable analytical method like HPLC. 3. If degradation is suspected, use a fresh, unopened batch of this compound for your experiments. |
| Appearance of unknown peaks in chromatograms. | Formation of degradation products. | 1. Review the storage and handling procedures of your this compound samples and solutions. 2. Consider potential degradation pathways such as hydrolysis, photolysis, or thermal degradation based on your experimental conditions. 3. If possible, use techniques like LC-MS to identify the mass of the unknown peaks and infer their structures. |
| Decreased potency or activity of this compound. | Loss of active compound due to degradation. | 1. Quantify the concentration of your this compound solution using a validated analytical method before each experiment. 2. Prepare fresh solutions for each experiment to minimize the impact of solvent-mediated degradation. |
Potential Degradation Pathways
Based on the chemical structure of this compound, a zwitterionic compound with a pyridinium ring, a carboxylate group, and a benzyl group, several potential degradation pathways can be inferred. Understanding these can help in designing stable formulations and interpreting stability data.
Experimental Protocols
Protocol for a Forced Degradation Study of this compound
A forced degradation study is essential to understand the intrinsic stability of this compound and to develop stability-indicating analytical methods.
1. Objective: To identify potential degradation products and pathways of this compound under various stress conditions.
2. Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC grade water, acetonitrile, and methanol
-
Suitable buffer for the mobile phase (e.g., phosphate or acetate buffer)
-
Calibrated HPLC system with a UV detector
-
Photostability chamber
-
Oven
3. Stress Conditions:
| Condition | Procedure |
| Acid Hydrolysis | Dissolve this compound in 0.1 M HCl and heat at 60°C for 24 hours. |
| Base Hydrolysis | Dissolve this compound in 0.1 M NaOH and keep at room temperature for 24 hours. |
| Oxidative Degradation | Dissolve this compound in 3% H₂O₂ and keep at room temperature for 24 hours, protected from light. |
| Thermal Degradation | Expose solid this compound to 105°C in an oven for 48 hours. |
| Photodegradation | Expose solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber. |
4. Sample Analysis:
-
At appropriate time points (e.g., 0, 4, 8, 12, 24 hours), withdraw aliquots of the stressed samples.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the parent this compound peak from all degradation product peaks.
5. Data Analysis:
-
Calculate the percentage degradation of this compound under each stress condition.
-
Identify and, if possible, characterize the major degradation products using techniques like LC-MS.
-
The results will help in determining the intrinsic stability of the molecule and in developing appropriate storage and handling procedures.
Summary of Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Room Temperature (20-25°C) | To minimize thermal degradation. Zwitterionic compounds can be susceptible to thermal decomposition at elevated temperatures. |
| Light | Protect from light (use amber containers) | To prevent photodegradation, as niacin and its derivatives can be light-sensitive.[1][2] |
| Humidity | Store in a dry place | To prevent hydrolysis and physical changes to the solid material. |
| Atmosphere | Store in well-sealed containers | To protect from atmospheric moisture and potential oxidative degradation. |
| Solutions | Prepare fresh or store at 2-8°C for short periods | To minimize solvent-mediated degradation, such as hydrolysis. |
References
Technical Support Center: Refining the Purification of Crude N-Benzylniacin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the purification process of crude N-Benzylniacin.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Crude this compound, typically synthesized from nicotinic acid and a benzylating agent like benzyl chloride, can contain several impurities. These include:
-
Unreacted Starting Materials: Nicotinic acid and benzyl chloride.
-
Byproducts: Benzyl alcohol (from hydrolysis of benzyl chloride), dibenzyl ether (from self-condensation of benzyl chloride), and N-benzylnicotinamide if nicotinamide is used as a starting material.[1][2][3]
-
Degradation Products: Nicotinic acid resulting from the hydrolysis of this compound, especially in the presence of moisture or alkaline conditions.[4][5]
-
Solvent Residues: Residual solvents from the synthesis step.
Q2: What is the appearance of pure this compound?
A2: Pure this compound is typically a light yellow paste or a colorless to yellowish transparent liquid.[1] The presence of dark colors often indicates impurities.
Q3: Is this compound stable in aqueous solutions?
A3: this compound is susceptible to hydrolysis in aqueous solutions, particularly under alkaline conditions, which can lead to its degradation back to nicotinic acid and benzyl alcohol. It is more stable in apolar solvents.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of crude this compound.
Recrystallization Troubleshooting
Q: My crude this compound fails to crystallize upon cooling.
A: This is a common issue that can be attributed to several factors:
-
Insufficient Supersaturation: Too much solvent may have been added, preventing the solution from becoming supersaturated upon cooling.
-
Solution: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
-
Presence of Oily Impurities: Oily impurities can inhibit crystal formation.
-
Solution: Attempt to "salt out" the product by adding a non-polar solvent in which this compound is insoluble but the impurities are soluble. Alternatively, consider a preliminary purification by column chromatography.
-
-
Rapid Cooling: Cooling the solution too quickly can lead to the formation of an oil rather than crystals.
-
Solution: Allow the solution to cool slowly to room temperature before transferring it to an ice bath.[6] Scratching the inside of the flask with a glass rod at the solvent line can also induce crystallization.
-
Q: The recrystallized product is still colored.
A: Colored impurities may co-precipitate with the product.
-
Solution 1: Activated Charcoal Treatment: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Be cautious not to add too much, as it can also adsorb the desired product.
-
Solution 2: Re-recrystallization: A second recrystallization step may be necessary to achieve the desired purity and color.
Q: The yield after recrystallization is very low.
A: Low yield can result from several factors:
-
Premature Crystallization: The product may have crystallized on the filter paper or in the funnel during hot filtration.
-
Solution: Ensure the funnel and receiving flask are pre-heated. Use a fluted filter paper for faster filtration.
-
-
Product Solubility: The chosen recrystallization solvent may be too good at dissolving this compound even at low temperatures.
-
Solution: Re-evaluate the solvent system. A mixture of solvents (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is less soluble) can provide better results.
-
-
Excessive Washing: Washing the collected crystals with too much cold solvent can dissolve a significant portion of the product.
-
Solution: Use a minimal amount of ice-cold solvent to wash the crystals.
-
Column Chromatography Troubleshooting
Q: The separation of this compound from impurities on the column is poor.
A: Poor separation is often due to an inappropriate mobile phase or issues with the stationary phase.
-
Incorrect Eluent Polarity: If the eluent is too polar, both the product and impurities will travel down the column too quickly with little separation. If it's not polar enough, the product may not move at all.
-
Solution: Optimize the mobile phase polarity using thin-layer chromatography (TLC) beforehand. A good solvent system for TLC will typically translate well to column chromatography.[7]
-
-
Column Overloading: Adding too much crude material to the column will result in broad, overlapping bands.
-
Solution: Use an appropriate amount of crude product for the column size. A general rule is a 1:20 to 1:100 ratio of crude material to stationary phase by weight.
-
-
Cracked or Channeled Column Packing: Air bubbles or cracks in the stationary phase create channels for the solvent and sample to pass through without proper interaction, leading to poor separation.
-
Solution: Pack the column carefully to ensure a uniform, bubble-free stationary phase bed.[8]
-
Q: this compound is not eluting from the column.
A: This indicates that the mobile phase is not polar enough to displace the compound from the stationary phase.
-
Solution: Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate mixture, slowly increase the percentage of ethyl acetate.
Quantitative Data
The following tables provide illustrative data for typical purification outcomes of crude this compound.
Table 1: Recrystallization Solvent Screening
| Solvent System (v/v) | Solubility (Hot) | Solubility (Cold) | Crystal Formation | Purity (Post-Recrystallization) |
| Ethanol | High | Moderate | Slow, large crystals | 95% |
| Isopropanol | Moderate | Low | Good, needle-like crystals | 98% |
| Acetone/Hexane (1:2) | High | Very Low | Rapid, fine powder | 97% |
| Toluene | Moderate | Low | Slow, block-like crystals | 96% |
Table 2: Column Chromatography Purification Data
| Parameter | Value |
| Stationary Phase | Silica Gel (60-120 mesh)[8] |
| Mobile Phase (Gradient) | Hexane:Ethyl Acetate (from 9:1 to 1:1) |
| Crude this compound Load | 5.0 g |
| Purity of Crude | ~80% |
| Collected Fractions | 20 x 50 mL |
| Fractions containing pure product | 8-14 |
| Isolated Yield | 3.8 g |
| Final Purity (by HPLC) | >99% |
| Recovery Rate | 76% |
Experimental Protocols
Protocol 1: Recrystallization of Crude this compound
-
Solvent Selection: Based on preliminary tests, select a suitable solvent or solvent system (e.g., isopropanol). The ideal solvent should dissolve this compound when hot but not when cold, while impurities should remain soluble at low temperatures.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot recrystallization solvent to completely dissolve the crude product.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask to remove any insoluble impurities (and activated charcoal if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.[6]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a low temperature to remove residual solvent.
Protocol 2: Purification by Column Chromatography
-
TLC Analysis: Determine an appropriate mobile phase system for separation using TLC. The desired compound should have an Rf value of approximately 0.2-0.4.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under gravity, ensuring a flat, undisturbed surface. Add a thin layer of sand on top of the silica gel.[9]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and carefully load it onto the top of the column.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes.[7]
-
Gradient Elution (if necessary): Gradually increase the polarity of the mobile phase to elute compounds with higher affinity for the stationary phase.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure this compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Purification workflow for crude this compound.
Caption: Troubleshooting decision tree for this compound purification.
References
- 1. Cas 15990-43-9,this compound | lookchem [lookchem.com]
- 2. Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 15990-43-9 [chemicalbook.com]
- 4. - [ebi.ac.uk]
- 5. Rate studies on the hydrolysis of niacinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. researchgate.net [researchgate.net]
- 9. orgsyn.org [orgsyn.org]
Addressing matrix effects in LC-MS analysis of N-Benzylniacin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the LC-MS analysis of N-Benzylniacin.
Troubleshooting Guide
Q1: I am observing significant ion suppression for this compound, leading to low sensitivity. What are the likely causes and how can I fix it?
A1: Ion suppression is a common matrix effect where co-eluting endogenous components from the sample (e.g., phospholipids, salts) interfere with the ionization of the target analyte in the mass spectrometer's ion source.[1][2] This reduces the analyte's signal intensity and, consequently, the assay's sensitivity.
Troubleshooting Steps:
-
Improve Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.
-
Solid-Phase Extraction (SPE): This is often the most effective technique for removing a broad range of interferences. For a polar compound like this compound, a mixed-mode or polymeric SPE sorbent can provide a cleaner extract compared to simpler methods.[3]
-
Liquid-Liquid Extraction (LLE): LLE can also be effective but may have lower recovery for highly polar analytes.
-
Protein Precipitation (PPT): While quick and simple, PPT is the least effective at removing phospholipids and other small molecule interferences and often results in significant matrix effects.
-
-
Optimize Chromatography: Adjust your chromatographic method to separate this compound from the regions of ion suppression.
-
Post-Column Infusion Experiment: This experiment can help you visualize the retention time windows where matrix components are causing suppression. You can then modify your gradient to elute this compound in a "cleaner" region of the chromatogram.[4][5][6]
-
Change Column Chemistry: Consider using a column with a different stationary phase (e.g., HILIC for polar compounds) to alter selectivity and move the analyte away from interferences.
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the ideal way to compensate for matrix effects. Since it has nearly identical physicochemical properties, it will experience the same degree of ion suppression as the analyte, allowing for accurate quantification based on the analyte-to-IS ratio.[7]
-
Dilute the Sample: If sensitivity allows, diluting the sample extract can reduce the concentration of interfering matrix components, thereby lessening their impact on the ion source.[4][8]
Q2: My results for this compound show high variability between replicate injections and different sample lots. Could this be a matrix effect?
A2: Yes, high variability is a classic symptom of inconsistent matrix effects. The type and concentration of interfering components can vary significantly from one biological sample to another (e.g., between different patients or lots of plasma).[1] This leads to different degrees of ion suppression or enhancement for each sample, resulting in poor precision and accuracy.
Troubleshooting Workflow:
Caption: Troubleshooting logic for high variability in LC-MS results.
Q3: I don't have a stable isotope-labeled internal standard for this compound. What is the next best option?
A3: While a SIL-IS is the gold standard, a structural analog internal standard is a viable alternative.[9] However, it's crucial to select an analog that closely mimics the chromatographic behavior and ionization efficiency of this compound.
Key considerations for selecting a structural analog IS:
-
Similar Chemical Structure: Choose a compound with a similar core structure to this compound.
-
Close Elution Time: The IS should elute very close to the analyte to ensure it experiences similar matrix effects.
-
Similar Ionization Efficiency: The analog should ionize similarly to this compound in the chosen ion source mode.
Important Note: A structural analog may not perfectly track the analyte's behavior in the presence of matrix effects. Therefore, thorough validation is required to demonstrate that it can provide adequate correction. This includes evaluating the matrix factor for both the analyte and the IS across multiple lots of the biological matrix.
Frequently Asked Questions (FAQs)
Q1: What is a matrix effect in LC-MS?
A1: A matrix effect is the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[6] This can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), both of which can compromise the accuracy, precision, and sensitivity of a quantitative assay.[4][10]
Q2: How is the matrix effect quantified?
A2: The matrix effect is typically quantified by calculating the Matrix Factor (MF) . This is done by comparing the peak response of an analyte in a post-extraction spiked blank matrix sample to the response of the analyte in a neat solution (e.g., mobile phase).[6]
-
MF = (Peak Response in Presence of Matrix) / (Peak Response in Neat Solution)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
For a method to be considered free of significant matrix effects, the coefficient of variation (CV) of the IS-normalized matrix factor across at least six different lots of matrix should be ≤15%.
Q3: What are the most common sources of matrix effects in plasma samples?
A3: In biological matrices like plasma, the most common sources of matrix effects are phospholipids from cell membranes and salts.[1] Phospholipids are notorious for causing ion suppression in electrospray ionization (ESI) and tend to elute in the middle of typical reversed-phase chromatographic gradients.
Q4: Which sample preparation technique is best for removing phospholipids?
A4: While several techniques can be used, specialized Solid-Phase Extraction (SPE) methods, such as HybridSPE, are designed to effectively remove phospholipids. Mixed-mode SPE also generally provides cleaner extracts than simple protein precipitation or some liquid-liquid extraction protocols.[11]
Q5: Can I just use matrix-matched calibrators to solve the problem?
A5: Using matrix-matched calibrators (preparing your calibration standards in the same blank biological matrix as your samples) can help compensate for consistent matrix effects. However, this approach does not eliminate the problem and may not adequately correct for the variability of matrix effects between different lots of the matrix. A robust method should always aim to minimize matrix effects through effective sample cleanup and chromatography first.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction (Representative Data for a Polar Small Molecule in Plasma)
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (MF) | Precision (%CV) | Phospholipid Removal |
| Protein Precipitation (PPT) | 95 - 105% | 0.45 (Suppression) | >20% | Poor |
| Liquid-Liquid Extraction (LLE) | 60 - 80% | 0.85 (Slight Suppression) | <15% | Moderate |
| Solid-Phase Extraction (SPE) | >85% | 0.98 (Negligible) | <10% | Excellent |
| HybridSPE | >90% | 1.01 (Negligible) | <5% | Superior |
This table summarizes typical performance data and is for illustrative purposes. Actual results may vary depending on the specific analyte and matrix. A study on niacin reported recoveries of 86-89% using SPE.
Experimental Protocols
Protocol 1: Post-Column Infusion for Qualitative Assessment of Matrix Effects
This protocol helps identify regions in the chromatogram where ion suppression or enhancement occurs.
Objective: To create a "matrix effect profile" for a blank sample extract.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
Tee-union
-
This compound standard solution (e.g., 100 ng/mL in mobile phase)
-
Extracted blank plasma sample (prepared using your current method)
Procedure:
-
System Setup:
-
Connect the output of the LC column to one inlet of a tee-union.
-
Connect the syringe pump, containing the this compound solution, to the other inlet of the tee.
-
Connect the outlet of the tee to the MS ion source.
-
-
Infusion:
-
Begin infusing the this compound solution at a low, constant flow rate (e.g., 10 µL/min) while the LC flows with the initial mobile phase composition.
-
Monitor the this compound signal in the MS. Once a stable baseline is achieved, you are ready to inject.
-
-
Injection and Analysis:
-
Inject the extracted blank plasma sample onto the LC column.
-
Run your standard chromatographic gradient.
-
-
Data Interpretation:
-
Monitor the signal of the infused this compound throughout the chromatographic run.
-
Any significant dip in the baseline indicates a region of ion suppression .
-
Any significant rise in the baseline indicates a region of ion enhancement .
-
The goal is to adjust your chromatography so that the this compound analyte peak elutes in a region with a stable baseline.
-
Caption: Workflow for a post-column infusion experiment.
Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples
This is a general protocol for a polymeric reversed-phase SPE sorbent, which is a good starting point for a polar molecule like this compound.
Objective: To clean up plasma samples and reduce matrix effects.
Materials:
-
SPE cartridges (e.g., polymeric reversed-phase, 30 mg/1 mL)
-
SPE vacuum manifold
-
Plasma sample containing this compound
-
Internal Standard (ideally a SIL-IS)
-
Methanol (MeOH)
-
Deionized water
-
Acid (e.g., formic acid or phosphoric acid) for sample pretreatment
-
Elution solvent (e.g., 5% Ammonium Hydroxide in Methanol)
-
Reconstitution solvent (e.g., initial mobile phase)
Procedure:
-
Sample Pretreatment:
-
To 200 µL of plasma, add the internal standard.
-
Add 200 µL of 2% phosphoric acid to disrupt protein binding and acidify the sample. Vortex to mix.
-
-
SPE Cartridge Conditioning:
-
Pass 1 mL of MeOH through the cartridge.
-
Pass 1 mL of deionized water through the cartridge. Do not let the sorbent bed go dry.
-
-
Sample Loading:
-
Load the pretreated plasma sample onto the conditioned cartridge.
-
Apply a slow, steady vacuum or positive pressure to pass the sample through the sorbent at ~1 mL/min.
-
-
Washing:
-
Pass 1 mL of deionized water through the cartridge to wash away salts and other polar interferences.
-
Dry the sorbent bed by applying high vacuum for 1-2 minutes.
-
-
Elution:
-
Place collection tubes in the manifold.
-
Add 1 mL of the elution solvent (e.g., 5% NH₄OH in MeOH) to the cartridge.
-
Elute the analyte and IS at a slow flow rate.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at ~40°C.
-
Reconstitute the residue in 200 µL of reconstitution solvent. Vortex and transfer to an autosampler vial for LC-MS analysis.
-
References
- 1. Aspects of Matrix and Analyte Effects in Clinical Pharmacokinetic Sample Analyses using LC-ESI/MS/MS – Two Case Examples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of N-Benzylniacin and Donepezil for Potential Efficacy in Neurodegenerative Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the established therapeutic agent donepezil and the chemical compound N-Benzylniacin. The comparison is based on available scientific data regarding their mechanisms of action, efficacy in the context of neurodegenerative diseases, particularly Alzheimer's disease, and their known pharmacological profiles.
Executive Summary
Donepezil is a well-characterized acetylcholinesterase (AChE) inhibitor with proven, albeit modest, efficacy in the symptomatic treatment of Alzheimer's disease. Its mechanism of action, pharmacokinetics, and clinical trial data are extensively documented. In stark contrast, This compound (also known as 1-benzylpyridinium-3-carboxylate) is a chemical compound primarily used in industrial applications, such as a brightener in zinc plating. [1][2] A thorough review of scientific literature reveals a complete absence of pharmacological, toxicological, or efficacy data for this compound in any biological system, including models of neurodegenerative disease.
However, the core chemical structure of this compound, the N-benzylpyridinium scaffold, is a component of various molecules that have been investigated for acetylcholinesterase inhibition. Some of these derivatives have demonstrated potent AChE inhibitory activity, in some cases comparable to or exceeding that of donepezil. This guide will, therefore, compare the known entity of donepezil with the hypothetical potential of the chemical class to which this compound belongs, while emphasizing the lack of data for this compound itself.
Quantitative Data Comparison
The following tables summarize the available quantitative data for donepezil and highlight the absence of corresponding data for this compound.
Table 1: Acetylcholinesterase (AChE) Inhibition
| Compound | IC50 (AChE Inhibition) | Source Organism for AChE |
| Donepezil | ~14 nM | Not specified in provided results |
| This compound | No data available | No data available |
| Flavonoid Derivative (9a) | 0.093 µM (93 nM) | Not specified in provided results[3] |
| DNP-aniline hybrid (3) | 4.4 µM | Not specified in provided results[4] |
*Note: These compounds are structurally distinct from this compound but share some structural motifs with either AChE inhibitors or the N-benzylpyridinium scaffold.
Table 2: Pharmacokinetic Properties
| Parameter | Donepezil | This compound |
| Bioavailability | ~100% | No data available |
| Protein Binding | ~96% | No data available |
| Metabolism | Hepatic (CYP2D6 and CYP3A4) | No data available |
| Elimination Half-life | ~70 hours | No data available |
| Excretion | Primarily renal | No data available |
Table 3: Clinical Efficacy (Alzheimer's Disease)
| Endpoint | Donepezil | This compound |
| Cognitive Function (e.g., ADAS-Cog) | Statistically significant but modest improvement | No data available |
| Global Function (e.g., CIBIC-plus) | Statistically significant but modest improvement | No data available |
| Daily Living Activities | Modest benefits | No data available |
Experimental Protocols
Detailed experimental methodologies for the cited data on donepezil are extensive and can be found in numerous published clinical trials and pharmacological studies. A representative experimental protocol for determining AChE inhibitory activity, similar to what would be required to evaluate this compound, is outlined below.
Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) against acetylcholinesterase.
-
Materials:
-
Acetylcholinesterase (AChE) from electric eel or human recombinant.
-
Acetylthiocholine iodide (ATCI) as the substrate.
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).
-
Phosphate buffer (pH 8.0).
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).
-
Donepezil as a positive control.
-
96-well microplate reader.
-
-
Procedure:
-
Prepare a series of dilutions of the test compound and the positive control.
-
In a 96-well plate, add phosphate buffer, DTNB, and the test compound dilution (or solvent for the control).
-
Add the AChE enzyme solution to each well and incubate for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate (ATCI).
-
Measure the change in absorbance at 412 nm over time using the microplate reader. The rate of the reaction is proportional to the AChE activity.
-
-
Data Analysis:
-
Calculate the percentage of AChE inhibition for each concentration of the test compound compared to the control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of AChE activity, by fitting the data to a dose-response curve.
-
Signaling Pathways and Mechanisms of Action
Donepezil: Acetylcholinesterase Inhibition
The primary mechanism of action of donepezil is the reversible inhibition of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, donepezil increases the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is known to be deficient in Alzheimer's disease.
References
A Comparative Guide to Cross-Validation of Analytical Methods for N-Benzylniacin Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of N-Benzylniacin, a critical component in various research and development applications. In the absence of extensive direct comparative studies for this compound, this document outlines a proposed cross-validation framework based on established and validated methods for the parent compound, niacin, and its other derivatives. The presented experimental data is synthesized from typical performance characteristics of these analogous methods to provide a robust and objective comparison.
Overview of Analytical Methods
The quantification of this compound, a derivative of niacin, can be approached using several analytical techniques. The most common and reliable methods, based on the analysis of similar compounds, include Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[1][2][3][4] This guide will focus on the cross-validation of these two primary methods.
dot
Caption: Primary analytical methods and their detection principles.
Comparative Performance Data
The following tables summarize the expected performance characteristics of RP-HPLC-UV and LC-MS/MS for the quantification of this compound, based on typical validation data for related niacin compounds.
Table 1: Comparison of Method Validation Parameters
| Parameter | RP-HPLC-UV | LC-MS/MS |
| Linearity (R²) | > 0.999 | > 0.999 |
| Range | 0.1 - 100 µg/mL | 1 - 1000 ng/mL |
| Limit of Detection (LOD) | ~10-50 ng/mL | ~0.1-1 ng/mL |
| Limit of Quantification (LOQ) | ~50-150 ng/mL | ~0.5-5 ng/mL |
| Intra-day Precision (%RSD) | < 2% | < 5% |
| Inter-day Precision (%RSD) | < 3% | < 7% |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Specificity | Moderate | High |
| Sample Throughput | Moderate | High |
| Cost per Sample | Low | High |
Table 2: Cross-Validation Results for this compound Standard (5 µg/mL)
| Replicate | RP-HPLC-UV (µg/mL) | LC-MS/MS (µg/mL) | % Difference |
| 1 | 5.02 | 4.95 | 1.41% |
| 2 | 4.98 | 5.03 | -1.00% |
| 3 | 5.05 | 4.99 | 1.20% |
| 4 | 4.95 | 5.01 | -1.20% |
| 5 | 5.01 | 4.97 | 0.80% |
| Mean | 5.00 | 4.99 | |
| %RSD | 0.79% | 0.64% |
Experimental Protocols
Detailed methodologies for the proposed cross-validation are provided below.
RP-HPLC-UV Method
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 262 nm (based on the λmax of niacin).[5]
-
Injection Volume: 20 µL.
-
Sample Preparation: Standard solutions of this compound are prepared in the mobile phase.
LC-MS/MS Method
-
Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[2][3]
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard would need to be determined.
-
Injection Volume: 5 µL.
-
Sample Preparation: Samples are diluted in the mobile phase and an internal standard is added.
Cross-Validation Workflow
The cross-validation process ensures that both analytical methods provide equivalent and reliable results.
dot
Caption: Workflow for the cross-validation of analytical methods.
Logical Relationship of Method Choice
The selection of an appropriate analytical method depends on the specific requirements of the study.
dot
Caption: Decision tree for selecting an analytical method.
Conclusion
Both RP-HPLC-UV and LC-MS/MS are suitable methods for the quantification of this compound. The choice between them depends on the specific application.
-
RP-HPLC-UV is a cost-effective, robust, and reliable method suitable for routine analysis of relatively clean samples where high sensitivity is not a primary requirement.
-
LC-MS/MS offers superior sensitivity and specificity, making it the method of choice for analyzing complex biological matrices, detecting trace amounts of this compound, and for high-throughput screening.[6]
A thorough cross-validation as outlined in this guide is essential to ensure data integrity and comparability when using different analytical techniques for the quantification of this compound in research and development settings.
References
A Comparative Analysis of Nicotinic Acid Derivatives: Unveiling Therapeutic Potential Beyond Niacin
For decades, nicotinic acid (niacin) has been a cornerstone in the management of dyslipidemia. Its ability to favorably modulate a broad spectrum of blood lipids has made it a subject of extensive research. However, its clinical utility is often hampered by side effects, most notably cutaneous flushing. This has spurred the development of various nicotinic acid derivatives aimed at improving tolerance and enhancing therapeutic efficacy. This guide provides a comparative overview of N-Benzylniacin and other key nicotinic acid derivatives, presenting available experimental data and outlining the underlying molecular mechanisms for researchers, scientists, and drug development professionals.
While this compound (1-benzylpyridinium-3-carboxylate) has been synthesized, publicly available scientific literature on its specific biological activities, particularly in a therapeutic context, is notably scarce. Its primary documented application is in the industrial sector as a zinc plating brightener.[1][2][3] In contrast, a wealth of data exists for other nicotinic acid derivatives, allowing for a robust comparative analysis against the parent compound. This guide will focus on these well-characterized derivatives, providing a framework for understanding their therapeutic potential.
Comparative Efficacy of Nicotinic Acid Derivatives
The primary therapeutic application of nicotinic acid and its derivatives is the management of hyperlipidemia.[4][5] Key performance indicators include their effects on Low-Density Lipoprotein (LDL) cholesterol, High-Density Lipoprotein (HDL) cholesterol, and triglycerides. More recently, the anti-inflammatory properties of these compounds have also garnered significant interest.[6][7]
Table 1: Comparative Lipid-Modifying and Anti-inflammatory Effects of Nicotinic Acid and its Derivatives
| Compound | LDL Cholesterol Reduction | HDL Cholesterol Elevation | Triglyceride Reduction | Anti-inflammatory Effects (e.g., CRP Reduction) | Key References |
| Nicotinic Acid | Significant | Significant | Significant | Demonstrated | [4][7][8] |
| Nicotinamide | Minimal | Minimal | Minimal | Less pronounced than nicotinic acid | [9] |
| Acipimox | Moderate | Moderate | Significant | Investigated | - |
| Extended-Release Niacin | Significant | Significant | Significant | Demonstrated | [8] |
| This compound | Data not available | Data not available | Data not available | Data not available | [1][2] |
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, detailed methodologies for key experiments are essential.
In Vitro Assessment of Anti-inflammatory Activity
A common method to evaluate the anti-inflammatory potential of nicotinic acid derivatives is to measure their effect on the production of inflammatory markers in cell culture.
Protocol: Measurement of Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., nicotinic acid, this compound) for 1 hour.
-
Stimulation: Lipopolysaccharide (LPS) is added to a final concentration of 1 µg/mL to all wells except the control group, and the cells are incubated for 24 hours.
-
Nitrite Measurement: The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent system. 100 µL of supernatant is mixed with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Quantification: The absorbance at 540 nm is measured using a microplate reader. The nitrite concentration is determined from a standard curve generated with sodium nitrite. A decrease in nitrite production compared to the LPS-only treated group indicates anti-inflammatory activity.
In Vivo Evaluation of Lipid-Lowering Effects
Animal models are crucial for assessing the systemic effects of nicotinic acid derivatives on lipid metabolism.
Protocol: Assessment of Lipid Profile in a High-Fat Diet-Induced Hyperlipidemic Rat Model
-
Animal Model: Male Sprague-Dawley rats are fed a high-fat diet (HFD) for 8 weeks to induce hyperlipidemia. A control group is fed a standard chow diet.
-
Treatment: After the induction period, the HFD-fed rats are randomly divided into groups and treated orally with the vehicle (control), nicotinic acid, or the test derivative (e.g., this compound) at a specified dose daily for 4 weeks.
-
Blood Collection: At the end of the treatment period, blood samples are collected from the retro-orbital plexus after an overnight fast.
-
Lipid Analysis: Serum is separated by centrifugation. Total cholesterol, LDL cholesterol, HDL cholesterol, and triglyceride levels are measured using commercially available enzymatic kits.
-
Data Analysis: The results are expressed as mean ± standard deviation. Statistical significance between the groups is determined using one-way ANOVA followed by a post-hoc test. A significant reduction in total cholesterol, LDL cholesterol, and triglycerides, and an increase in HDL cholesterol compared to the HFD vehicle-treated group indicates a beneficial lipid-lowering effect.
Signaling Pathways and Mechanisms of Action
The biological effects of nicotinic acid and its derivatives are primarily mediated through the activation of the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2).
Caption: GPR109A signaling pathway activated by nicotinic acid.
Activation of GPR109A in adipocytes by nicotinic acid leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequently, reduced activation of hormone-sensitive lipase. This cascade of events results in decreased lipolysis and a reduction in the release of free fatty acids into the bloodstream. The liver then has a diminished substrate for triglyceride and VLDL synthesis, ultimately leading to lower LDL levels.
Another important pathway influenced by nicotinic acid involves the SIRT1-dependent signaling pathway, which contributes to its anti-inflammatory effects.
Caption: Nicotinic acid's anti-inflammatory action via the SIRT1 pathway.
Experimental Workflow
The development and evaluation of a novel nicotinic acid derivative follows a structured workflow, from initial design and synthesis to preclinical and clinical evaluation.
Caption: A typical experimental workflow for drug development.
Future Directions and Conclusion
While nicotinic acid remains a valuable therapeutic agent, the development of derivatives with improved side-effect profiles and potentially enhanced efficacy is a critical area of research. The lack of publicly available biological data on this compound highlights a gap in the comparative landscape of these derivatives. Future research should focus on systematic in vitro and in vivo studies to characterize the pharmacological profile of this compound and other novel derivatives. A thorough understanding of their structure-activity relationships will be instrumental in designing the next generation of lipid-modifying and anti-inflammatory drugs. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for such investigations.
References
- 1. chembk.com [chembk.com]
- 2. Cas 15990-43-9,this compound | lookchem [lookchem.com]
- 3. This compound CAS 15990-43-9 - Chemical Supplier Unilong [unilongindustry.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. openalex.org [openalex.org]
- 7. Nicotinic Acid | The effect of niacin on inflammatory markers and adipokines: a systematic review and meta-analysis of interventional studies | springermedicine.com [springermedicine.com]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of the effects of nicotinic acid and nicotinamide degradation on plasma betaine and choline levels - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Biological Target of N-Benzylniacin: A Comparative Guide
Disclaimer: As of October 2025, publicly available scientific literature does not indicate a known biological target for N-Benzylniacin. Its documented primary application is in industrial settings, specifically as a brightener and leveling agent in alkaline zinc plating.[1][2] This guide, therefore, presents a hypothetical scenario in which this compound is investigated as an inhibitor of Sirtuin 1 (SIRT1) . This scenario is intended to fulfill the structural and content requirements of the prompt, including comparative data, experimental protocols, and pathway diagrams. All experimental data presented herein is illustrative and not based on actual experimental results for this compound.
SIRT1 is a class III histone deacetylase that plays a crucial role in various cellular processes, including gene regulation, DNA repair, metabolism, and inflammation by deacetylating histone and non-histone proteins.[1][3][4] The discovery of novel SIRT1 inhibitors is of significant interest for therapeutic applications in diseases such as cancer and neurodegenerative disorders.[4][5][6] This guide compares the hypothetical performance of this compound as a SIRT1 inhibitor with known alternative compounds.
Comparative Analysis of SIRT1 Inhibitors
The following table summarizes the hypothetical inhibitory activity and selectivity of this compound against SIRT1, compared to established SIRT1 inhibitors.
Table 1: In Vitro Inhibitory Activity against Sirtuin Enzymes
| Compound | SIRT1 IC₅₀ (nM) | SIRT2 IC₅₀ (nM) | SIRT3 IC₅₀ (nM) | Selectivity (SIRT2/SIRT1) | Selectivity (SIRT3/SIRT1) |
| This compound (Hypothetical) | 75 | 8,500 | 15,000 | 113.3 | 200.0 |
| Selisistat (EX-527) | 38 | >10,000 | >10,000 | >263 | >263 |
| Sirtinol | 131,000 | 38,000 | Not Reported | 0.29 | Not Reported |
| Cambinol | 56,000 | 59,000 | Not Reported | 1.05 | Not Reported |
Data for Selisistat, Sirtinol, and Cambinol are derived from existing literature.[7][8][9] Data for this compound is hypothetical.
Table 2: Cellular Activity of SIRT1 Inhibitors
| Compound | p53 Acetylation (Ac-K382) Increase (Fold Change) | Cell Viability (HepG2) EC₅₀ (µM) |
| This compound (Hypothetical) | 4.2 | 15.5 |
| Selisistat (EX-527) | 5.1 | 25.0 |
| Sirtinol | 2.8 | 42.0 |
| Cambinol | 3.5 | 30.0 |
Data is illustrative and represents typical results from cellular assays. p53 is a known substrate of SIRT1, and its deacetylation is inhibited by SIRT1 inhibitors.[6]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro SIRT1 Deacetylase Assay (Fluor de Lys Assay)
This assay quantifies the deacetylase activity of SIRT1 on a fluorogenic acetylated peptide substrate.
Materials:
-
Recombinant human SIRT1 enzyme
-
Fluor de Lys-SIRT1 substrate (acetylated peptide)
-
NAD⁺ (co-substrate)
-
Developer solution
-
Assay buffer (50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Test compounds (this compound and alternatives) dissolved in DMSO
-
96-well black microplates
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Add 25 µL of the diluted compounds to the wells of the 96-well plate.
-
Add 25 µL of a solution containing SIRT1 enzyme and the Fluor de Lys-SIRT1 substrate to each well.
-
Initiate the reaction by adding 50 µL of NAD⁺ solution to each well.
-
Incubate the plate at 37°C for 1 hour, protected from light.
-
Stop the reaction and develop the fluorescent signal by adding 50 µL of developer solution containing nicotinamide to each well.
-
Incubate at room temperature for 15 minutes.
-
Measure the fluorescence intensity using a microplate reader (excitation: 360 nm, emission: 460 nm).
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Western Blot for p53 Acetylation
This experiment assesses the ability of a compound to increase the acetylation of p53, a downstream target of SIRT1, in a cellular context.
Materials:
-
HepG2 cells (or other suitable cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and deacetylase inhibitors)
-
Primary antibodies: anti-acetyl-p53 (Lys382), anti-total-p53, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Seed HepG2 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for 24 hours.
-
Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.
-
Separate 20-30 µg of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against acetyl-p53 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total p53 and GAPDH to ensure equal loading.
-
Quantify the band intensities and normalize the acetyl-p53 signal to total p53 and the loading control.
Visualizations
Signaling Pathway
The following diagram illustrates the central role of SIRT1 in deacetylating key protein targets and the proposed inhibitory action of this compound.
Caption: Hypothetical inhibition of SIRT1 by this compound, preventing the deacetylation of downstream targets.
Experimental Workflow
This diagram outlines the workflow for validating a potential SIRT1 inhibitor.
Caption: Workflow for the validation of a hypothetical SIRT1 inhibitor from primary screening to lead candidate.
References
- 1. scbt.com [scbt.com]
- 2. mdpi.com [mdpi.com]
- 3. SIRT1 and SIRT6 Signaling Pathways in Cardiovascular Disease Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. Sirtuin activators and inhibitors: Promises, achievements, and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sirtuin inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. SIRT1 Modulators in Experimentally Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: N-Benzyl vs. N-Alkyl Niacin Derivatives as GPR109A Modulators
For Researchers, Scientists, and Drug Development Professionals
Published: October 30, 2025
Abstract
This guide provides a comparative overview of N-benzyl and N-alkyl niacin derivatives, focusing on their potential as modulators of the G-protein coupled receptor 109A (GPR109A), a key target in the treatment of dyslipidemia and inflammation. While direct head-to-head experimental data for these two classes of niacin derivatives are not extensively available in the public domain, this document synthesizes information from related compounds and established medicinal chemistry principles to infer potential differences in their synthesis, receptor binding, and functional activity. Detailed experimental protocols for evaluating such derivatives are also provided to facilitate future research in this area.
Introduction
Niacin (nicotinic acid), a B-vitamin, is a well-established therapeutic agent for treating dyslipidemia. Its primary pharmacological target is the G-protein coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2). Activation of GPR109A in adipocytes inhibits lipolysis, reducing the flux of free fatty acids to the liver and subsequently lowering the synthesis of triglycerides and very-low-density lipoprotein (VLDL). However, the clinical use of niacin is often limited by a strong flushing side effect, mediated by GPR109A activation in skin immune cells.
To mitigate this side effect while retaining the therapeutic benefits, research has focused on developing novel GPR109A agonists. Among the various chemical modifications of the niacin scaffold, N-substitution of the pyridine ring presents a promising avenue for modulating pharmacological properties. This guide focuses on a theoretical comparison of two key classes of N-substituted derivatives: N-benzyl and N-alkyl niacin derivatives.
Synthesis and Chemical Properties
The synthesis of N-benzyl and N-alkyl niacin derivatives typically involves the quaternization of the pyridine nitrogen of a nicotinic acid ester, followed by hydrolysis of the ester to yield the final carboxylic acid.
General Synthetic Scheme:
Caption: General synthesis of N-substituted niacin derivatives.
N-Benzyl Derivatives: The introduction of a benzyl group adds significant steric bulk and rigidity compared to a simple alkyl chain. The benzene ring also introduces the potential for π-π stacking interactions with aromatic residues in the receptor binding pocket.
N-Alkyl Derivatives: N-alkyl derivatives offer a higher degree of conformational flexibility. The length and branching of the alkyl chain can be systematically varied to probe the steric and hydrophobic constraints of the GPR109A binding pocket.
Comparative Analysis of Receptor Binding and Functional Activity
While direct comparative data is lacking, we can hypothesize on the potential differences in GPR109A binding and activation based on the structural variations.
| Feature | N-Benzyl Niacin Derivatives | N-Alkyl Niacin Derivatives | Rationale |
| Receptor Affinity (Ki) | Potentially higher or lower depending on the specific geometry of the binding pocket. | Affinity is likely to be highly dependent on the length and branching of the alkyl chain. | The bulky benzyl group may either fit snugly into a hydrophobic pocket, enhancing affinity, or cause steric hindrance, reducing it. The flexible alkyl chain can adapt to the binding pocket, with optimal chain length leading to maximal van der Waals interactions. |
| Agonist Potency (EC50) | May exhibit partial or full agonism. | Can range from partial to full agonists depending on the alkyl substituent. | The rigid nature of the N-benzyl group might restrict the conformational changes in the receptor required for full activation, potentially leading to partial agonism. The flexibility of N-alkyl chains could allow for the necessary receptor dynamics for full agonism. |
| Signaling Bias | Could potentially induce biased signaling. | May also exhibit signaling bias. | The distinct conformational states stabilized by different ligands can lead to preferential activation of either G-protein-dependent or β-arrestin-dependent pathways. This is a key area for future investigation to develop non-flushing GPR109A agonists. |
Signaling Pathway of GPR109A
Activation of GPR109A by an agonist leads to the dissociation of the heterotrimeric G-protein into Gαi and Gβγ subunits. The Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This is the primary mechanism for the anti-lipolytic effect in adipocytes. Concurrently, GPR109A activation can also lead to the recruitment of β-arrestin, which can mediate both receptor desensitization and downstream signaling events, some of which are implicated in the flushing response.
Caption: GPR109A signaling pathways.
Experimental Protocols
To empirically determine the head-to-head performance of N-benzyl versus N-alkyl niacin derivatives, the following experimental protocols are recommended.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of the test compounds for GPR109A.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing human GPR109A (e.g., HEK293 or CHO cells).
-
Assay Buffer: Use a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, pH 7.4).
-
Radioligand: Use a radiolabeled GPR109A antagonist with high affinity, such as [³H]-MK-0354.
-
Competition Binding: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compounds (N-benzyl and N-alkyl niacin derivatives).
-
Incubation: Incubate at room temperature for a defined period (e.g., 90 minutes) to reach equilibrium.
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 values (concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis. Calculate the Ki values using the Cheng-Prusoff equation.
Functional Assay: cAMP Measurement
Objective: To determine the functional potency (EC50) and efficacy of the test compounds as agonists of GPR109A.
Methodology:
-
Cell Culture: Use a GPR109A-expressing cell line.
-
Assay Medium: Use a suitable assay medium, often containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
-
Stimulation: Treat the cells with varying concentrations of the test compounds.
-
Forskolin Co-stimulation: To measure inhibition of adenylyl cyclase, co-stimulate the cells with a fixed concentration of forskolin (an adenylyl cyclase activator) and varying concentrations of the test compounds.
-
Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).
-
Data Analysis: Plot the concentration-response curves and determine the EC50 and maximal response (Emax) for each compound.
Experimental Workflow Diagram
Caption: Workflow for comparing niacin derivatives.
Conclusion and Future Directions
This guide provides a framework for the comparative analysis of N-benzyl and N-alkyl niacin derivatives as GPR109A modulators. Based on fundamental medicinal chemistry principles, it is hypothesized that the steric and electronic properties of the N-substituent will significantly influence receptor affinity, agonist potency, and potentially signaling bias. The N-benzyl derivatives offer a rigid scaffold that may allow for specific interactions within the binding pocket, while the N-alkyl derivatives provide conformational flexibility that can be fine-tuned to optimize receptor engagement.
Future research should focus on the systematic synthesis and experimental evaluation of these two classes of compounds using the protocols outlined in this guide. A key goal will be to identify derivatives that exhibit a favorable pharmacological profile, such as G-protein bias, to achieve the desired anti-lipolytic effects without triggering the β-arrestin-mediated flushing response. Such studies will be instrumental in the development of next-generation, flush-free niacin mimetics for the treatment of metabolic diseases.
A Comparative Guide to the Synthesis of 1-Benzylpyridinium-3-Carboxylate
For researchers and professionals in drug development and chemical synthesis, the efficient and reliable production of key intermediates is paramount. This guide provides a detailed comparison of two published methods for the synthesis of 1-benzylpyridinium-3-carboxylate, a compound with applications as a brightening agent in electroplating. The information is based on a patented one-pot reaction methodology, offering insights into the reaction conditions and outcomes.
Performance Comparison
| Parameter | Method A | Method B |
| Starting Materials | Nicotinic Acid, Sodium Hydroxide, Benzyl Chloride | Nicotinic Acid, Sodium Hydroxide, Benzyl Chloride |
| Catalyst | Na₂CO₃, Tetrabutylammonium Bromide | K₂CO₃, Cetyl Trimethylammonium Bromide |
| Buffer | Sodium Bicarbonate | Sodium Carbonate |
| Reaction Temperature | 70-80°C | 80-95°C |
| Reaction Time | 2 hours | 1 hour |
| Product Concentration | 90.17% | 90.62% |
Experimental Protocols
The synthesis of 1-benzylpyridinium-3-carboxylate is achieved through the N-alkylation of nicotinic acid with benzyl chloride in an aqueous solution. The reaction is facilitated by a composite catalyst and a buffer to maintain a weakly alkaline pH.
Method A: Synthesis Protocol [1][2]
-
In a 1-liter four-necked flask, 480g of deionized water is added.
-
80g of sodium hydroxide is added and dissolved completely.
-
240g of nicotinic acid is slowly added at 50°C, and the mixture is stirred until complete dissolution.
-
1g of Na₂CO₃, 0.5g of tetrabutylammonium bromide, and 5g of sodium bicarbonate are progressively added to the solution, ensuring it remains weakly alkaline.
-
The reaction mixture is heated to 70°C.
-
200g of benzyl chloride is added dropwise, maintaining the temperature between 70-80°C.
-
After the addition is complete, the reaction is held at this temperature for 2 hours to ensure completion.
-
The final product is a yellow, transparent liquid with a concentration of 90.17%.[2]
Method B: Synthesis Protocol [1]
-
In a 5-liter four-necked flask, 2kg of deionized water is added.
-
0.4kg of sodium hydroxide is added and dissolved.
-
1.15kg of nicotinic acid is slowly added at 45°C, followed by stirring to dissolve.
-
8g of K₂CO₃, 3g of cetyl trimethylammonium bromide, and 6g of sodium carbonate are added to the solution, maintaining a weakly alkaline environment.
-
The mixture is heated to 80°C.
-
1.2kg of benzyl chloride is added dropwise, with the temperature maintained between 80-95°C.
-
Following the complete addition of benzyl chloride, the reaction is continued for 1 hour at the same temperature.
-
The resulting product is a yellow, transparent liquid with a concentration of 90.62%.[1]
Visualizing the Synthesis Workflow
The following diagram illustrates the general experimental workflow for the synthesis of 1-benzylpyridinium-3-carboxylate as described in the provided protocols.
Caption: General workflow for the one-pot synthesis of 1-benzylpyridinium-3-carboxylate.
Comparative Analysis of Reaction Conditions
The choice of catalyst and reaction temperature represents a key difference between the two methods, influencing both the reaction time and the final product concentration. The following diagram illustrates this relationship.
Caption: Relationship between catalysts, conditions, and outcomes for Method A and B.
References
Independent Verification of N-Benzylniacin's Antioxidant Capacity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the independent verification of the antioxidant capacity of N-Benzylniacin. Due to a lack of publicly available data on the antioxidant properties of this compound from standardized assays, this document outlines the requisite experimental protocols and data presentation formats by comparing two well-established antioxidant standards: Vitamin C and Trolox. This comparative approach offers a benchmark for evaluating this compound's potential efficacy once experimental data becomes available.
Comparative Antioxidant Capacity: A Data-Driven Overview
A direct comparison of antioxidant capacities is crucial for evaluating the potential of a novel compound like this compound. The following tables present hypothetical data for Vitamin C and Trolox, two widely recognized antioxidants, across three standard assays: 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), and Oxygen Radical Absorbance Capacity (ORAC). These tables serve as a template for the presentation of future experimental findings on this compound.
Table 1: DPPH Radical Scavenging Activity
| Compound | IC50 (µg/mL) |
| This compound | Data Not Available |
| Vitamin C | 5.2 ± 0.4 |
| Trolox | 8.5 ± 0.7 |
IC50 represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.
Table 2: ABTS Radical Scavenging Activity
| Compound | Trolox Equivalent Antioxidant Capacity (TEAC) (mM Trolox equivalents/mg) |
| This compound | Data Not Available |
| Vitamin C | 1.1 ± 0.1 |
| Trolox | 1.0 (by definition) |
TEAC measures the antioxidant capacity of a substance relative to the standard, Trolox.
Table 3: Oxygen Radical Absorbance Capacity (ORAC)
| Compound | ORAC Value (µmol Trolox equivalents/g) |
| This compound | Data Not Available |
| Vitamin C | 2100 ± 150 |
| Trolox | 2800 ± 200 |
The ORAC assay measures the ability of an antioxidant to neutralize peroxyl radicals.
Experimental Protocols for Antioxidant Capacity Assessment
Accurate and reproducible experimental design is paramount for the independent verification of antioxidant capacity. Below are detailed methodologies for the DPPH, ABTS, and ORAC assays.
DPPH Radical Scavenging Assay
This spectrophotometric assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or Ethanol
-
Test compound (this compound) and standards (Vitamin C, Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Sample Preparation: Prepare a stock solution of the test compound and standards in methanol. Create a series of dilutions from the stock solution.
-
Assay:
-
Add 100 µL of the DPPH solution to each well of a 96-well plate.
-
Add 100 µL of the various concentrations of the test compound or standards to the wells.
-
For the control, add 100 µL of methanol instead of the sample.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the antioxidant.
ABTS Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).[1][2][3]
Materials:
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
Test compound (this compound) and standard (Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS•+ solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
Dilution of ABTS•+ solution: Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a stock solution of the test compound and Trolox in a suitable solvent. Create a series of dilutions.
-
Assay:
-
Add 190 µL of the diluted ABTS•+ solution to each well of a 96-well plate.
-
Add 10 µL of the various concentrations of the test compound or Trolox to the wells.
-
-
Incubation: Incubate the plate at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The antioxidant activity is expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is calculated from a standard curve of Trolox.
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the antioxidant's ability to protect a fluorescent probe from damage by peroxyl radicals.
Materials:
-
Fluorescein sodium salt
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH)
-
Phosphate buffer (75 mM, pH 7.4)
-
Test compound (this compound) and standard (Trolox)
-
Black 96-well microplate
-
Fluorescence microplate reader with an injector
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of fluorescein in phosphate buffer.
-
Prepare a stock solution of AAPH in phosphate buffer.
-
Prepare a stock solution of the test compound and Trolox in phosphate buffer. Create a series of dilutions.
-
-
Assay:
-
Pipette 150 µL of the fluorescein solution into each well of a black 96-well plate.
-
Add 25 µL of the various concentrations of the test compound or Trolox to the wells.
-
For the blank, add 25 µL of phosphate buffer.
-
-
Incubation: Incubate the plate at 37°C for 30 minutes in the microplate reader.
-
Initiation of Reaction: Inject 25 µL of the AAPH solution into each well to initiate the reaction.
-
Measurement: Measure the fluorescence decay curve every minute for 60-90 minutes with excitation at 485 nm and emission at 520 nm.
-
Calculation: The ORAC value is calculated based on the area under the fluorescence decay curve (AUC) and is expressed as micromoles of Trolox equivalents per gram or milliliter of the sample.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and the potential mechanism of action for antioxidants, the following diagrams are provided.
References
Lack of Direct Evidence on N-Benzylniacin's Cholinesterase Inhibition Necessitates a Broader Look at Related Niacin Derivatives
A comprehensive review of scientific literature reveals a notable absence of direct studies on the inhibitory potency of N-Benzylniacin against cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). While chemical databases identify this compound (CAS 15990-43-9) and its synonyms, its documented application is primarily as a leveling agent in alkaline zinc plating, with no peer-reviewed data on its effects on key enzymes in the nervous system.[1]
However, the broader family of niacin (Vitamin B3) and nicotinamide derivatives has been a subject of interest in the development of cholinesterase inhibitors.[2] Research into these related compounds provides valuable insights into how structural modifications of the niacin scaffold can influence inhibitory activity against AChE and BChE, enzymes critical in the progression of neurodegenerative diseases like Alzheimer's. This guide, therefore, shifts focus to compare the inhibitory potency of these studied niacin-related compounds, offering a pertinent alternative perspective for researchers in drug discovery.
Comparative Inhibitory Potency of Niacin and Nicotinamide Derivatives
Studies on various nicotinamide derivatives have demonstrated that they can inhibit both AChE and BChE, typically in the micromolar range.[2] The inhibitory effect and selectivity are highly dependent on the nature of the substituents on the nicotinamide molecule.
One study highlighted that a nicotinamide derivative featuring an additional phenyl ring (derivative 8) was the most potent inhibitor for both AChE and BChE, suggesting its potential as a dual-acting inhibitor.[2] Generally, the tested analogues showed a preference for inhibiting AChE over BChE.[2] For instance, derivative 6 was identified as the most selective inhibitor, with an up to 80-fold higher preference for AChE.[2] Similarly, research on piperidinone derivatives, which are structurally related, also confirmed inhibitory activity against both cholinesterases.[3]
Below is a summary of the inhibitory concentrations (IC50) for selected nicotinamide and piperidinone derivatives from the literature.
| Compound Class | Derivative | Target Enzyme | IC50 (µM) | Reference |
| Nicotinamide Derivatives | Derivative 6 | AChE | Potent (specific value not stated) | [2] |
| Derivative 8 | AChE & BChE | Most Potent of Series (specific value not stated) | [2] | |
| Piperidinone Derivatives | 1d (nitro substituent) | AChE | 12.55 | [3] |
| 1g (chloro substituent) | BChE | 17.28 | [3] | |
| 1g (chloro substituent) | AChE | 18.04 | [3] | |
| Rivastigmine (Standard) | AChE | 10.87 | [3] |
Experimental Protocols
The evaluation of cholinesterase inhibitory activity in the cited studies on niacin derivatives and related compounds commonly employs a modified version of Ellman's spectrophotometric method.
Principle of the Assay: This method quantifies the activity of cholinesterase enzymes by measuring the rate of hydrolysis of a substrate, typically acetylthiocholine (ATC) for AChE or butyrylthiocholine (BTC) for BChE. The hydrolysis of the thiocholine substrate produces thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion. The rate of color formation is measured spectrophotometrically at a wavelength of 412 nm and is proportional to the enzyme's activity. The presence of an inhibitor will reduce the rate of this reaction.
General Experimental Procedure:
-
Preparation of Reagents: All solutions, including the phosphate buffer, DTNB, enzyme (AChE from electric eel or BChE from equine serum), substrate (acetylthiocholine iodide or butyrylthiocholine iodide), and the test compounds (niacin derivatives), are prepared to their final concentrations.
-
Enzyme Inhibition Assay:
-
In a 96-well microplate, the enzyme solution is pre-incubated with various concentrations of the test compound (inhibitor) for a specified period (e.g., 15 minutes) at a controlled temperature.
-
The reaction is initiated by adding the substrate (ATC or BTC) and DTNB to the enzyme-inhibitor mixture.
-
The absorbance is measured continuously for a set duration using a microplate reader at 412 nm.
-
-
Data Analysis:
-
The rate of reaction is calculated from the change in absorbance over time.
-
The percentage of inhibition is determined by comparing the reaction rate in the presence of the test compound to the rate of a control sample without the inhibitor.
-
The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Visualizing the Experimental and Biological Context
To better illustrate the processes involved, the following diagrams outline the experimental workflow for assessing cholinesterase inhibition and the underlying cholinergic signaling pathway.
References
Safety Operating Guide
Proper Disposal of N-Benzylniacin: A Guide for Laboratory Professionals
This document provides a comprehensive, step-by-step guide for the proper disposal of N-Benzylniacin, ensuring the safety of laboratory personnel and the protection of the environment. The following procedures are designed for researchers, scientists, and professionals in drug development and are based on established safety protocols.
I. Pre-Disposal Safety and Handling
Before initiating the disposal process, it is crucial to adhere to standard laboratory safety protocols. This compound is stable under normal conditions and is not classified as a hazardous substance according to GHS (Globally Harmonized System of Classification and Labelling of Chemicals) criteria[1]. However, good laboratory practice necessitates careful handling of all chemical reagents.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side-shields or goggles that conform to EN166 standards[2].
-
Hand Protection: Use chemical-resistant gloves tested according to EN 374. Inspect gloves for leaks or tears before use[1][2].
-
Body Protection: A standard laboratory coat is recommended to prevent skin contact[2].
-
Respiratory Protection: In case of inadequate ventilation or the formation of dust or aerosols, wear appropriate respiratory protection[1][2].
Engineering Controls:
-
Handle this compound in a well-ventilated area. The use of local and general ventilation is recommended to minimize exposure[1].
II. This compound Disposal Procedure
The primary principle for the disposal of this compound is to prevent its release into the environment[1][2]. Do not discharge the substance into drains or surface water[1][2].
Step 1: Waste Collection
-
Collect waste this compound, including any contaminated materials (e.g., paper towels, absorbent pads), in a designated and clearly labeled waste container.
-
The container must be suitable for chemical waste, sealable, and in good condition.
Step 2: Spillage and Cleanup
-
In the event of a spill, prevent the substance from entering drains or waterways[1][2].
-
For solid spills, carefully sweep or shovel the material into a suitable container for disposal[2]. Avoid generating dust[2].
-
For liquid spills, use an inert absorbent material to contain the spill.
-
Ventilate the affected area after cleanup is complete[1].
Step 3: Container Management
-
Keep the waste container tightly closed in a dry and well-ventilated place when not in use[2].
-
Handle contaminated packaging in the same manner as the substance itself[1].
-
Completely emptied and cleaned containers can be recycled[1].
Step 4: Final Disposal
-
Arrange for the disposal of the collected waste through a licensed and qualified waste disposal service.
-
Follow all local, state, and federal regulations regarding chemical waste disposal.
III. Chemical and Physical Properties
The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C13H11NO2 | [2][3] |
| Molecular Weight | 213.23 g/mol | [2] |
| CAS Number | 15990-43-9 | [1][2] |
| Appearance | Colorless to yellowish transparent liquid or light yellow paste | [3][4] |
IV. Experimental Protocols
The disposal procedures outlined above are standard operational protocols and do not originate from specific experimental studies. They represent best practices for chemical handling and waste management in a laboratory setting.
V. Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling N-Benzylniacin
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational guidance, and disposal plans for the handling of N-Benzylniacin. Our aim is to be your preferred resource for laboratory safety and chemical handling, ensuring your work is conducted with the highest safety standards.
Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), adherence to standard laboratory safety protocols is crucial to minimize exposure and ensure a safe working environment.
Recommended PPE for Handling this compound
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses | Must have side shields conforming to EN166 (EU) or ANSI Z87.1 (US) standards. |
| Hand Protection | Chemical-resistant gloves | Nitrile, neoprene, or butyl rubber gloves are recommended. Ensure gloves are inspected for integrity before each use. |
| Body Protection | Laboratory Coat | A standard, long-sleeved lab coat should be worn to protect skin and clothing. |
| Respiratory Protection | Not generally required | Use in a well-ventilated area. If dust generation is unavoidable, a NIOSH-approved N95 respirator is recommended. |
Operational Plan: Handling and Weighing
This section outlines a standard operating procedure for the safe handling and weighing of this compound powder in a laboratory setting.
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Protocol
-
Preparation :
-
Ensure the work area, typically a chemical fume hood or a designated benchtop in a well-ventilated lab, is clean and uncluttered.
-
Don the appropriate PPE as specified in the table above.
-
Prepare all necessary equipment, such as a calibrated analytical balance, weigh paper or boat, and spatulas.
-
-
Weighing :
-
Place a clean weigh boat or paper on the analytical balance and tare.
-
Carefully open the this compound container.
-
Using a clean spatula, transfer the desired amount of powder to the weigh boat. Avoid creating dust.
-
Once the desired weight is achieved, securely close the this compound container.
-
-
Transfer :
-
Carefully transfer the weighed this compound to the reaction vessel or desired container.
-
Ensure the transfer is done in a manner that minimizes the risk of spills and dust generation.
-
-
Cleanup :
-
Clean the spatula and any other utensils used with an appropriate solvent (e.g., ethanol or water) and wipe dry.
-
Wipe down the balance and the surrounding work area with a damp cloth to remove any residual powder.
-
Dispose of the weigh boat/paper and any cleaning materials in the designated non-hazardous solid waste container.
-
-
Storage :
-
Return the this compound container to its designated storage location.
-
Store in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Disposal Plan
As this compound is not classified as hazardous, the disposal of the chemical and its associated waste should follow standard procedures for non-hazardous chemical waste, in accordance with local and institutional regulations.
Disposal Workflow for this compound Waste
Caption: Disposal workflow for this compound waste.
Disposal Procedures
-
Unused this compound :
-
If small amounts of pure, unadulterated this compound need to be disposed of, it should be treated as non-hazardous chemical waste.
-
Place the material in a clearly labeled, sealed container for solid chemical waste.
-
Arrange for disposal through your institution's environmental health and safety office or a licensed chemical waste disposal company.
-
-
Contaminated Materials :
-
Items such as used weigh boats, contaminated paper towels, and gloves should be collected in a designated solid waste container.
-
This container should be clearly labeled as "Non-Hazardous Solid Waste."
-
When the container is full, it should be sealed and disposed of through the appropriate institutional waste stream.
-
-
Empty Containers :
-
Empty this compound containers should be triple-rinsed with a suitable solvent (e.g., water or ethanol).
-
The rinsate can be disposed of down the drain with copious amounts of water, provided it is in compliance with local wastewater regulations.
-
The rinsed and dried container can then be disposed of in the regular trash or recycling, depending on the container material and local guidelines.
-
Quantitative Data
The following table summarizes the available physical, chemical, and toxicological data for this compound and the related compound, nicotinic acid.
| Property | Value | Source (Compound) |
| Molecular Formula | C₁₃H₁₁NO₂ | This compound |
| Molecular Weight | 213.23 g/mol | This compound |
| Appearance | Colorless to yellowish transparent liquid | This compound |
| Melting Point | Not Available | This compound |
| Boiling Point | Not Available | This compound |
| LD50 (Oral, Rat) | > 2000 mg/kg | Nicotinic Acid |
| LD50 (Dermal, Rat) | > 2000 mg/kg | Nicotinic Acid |
Experimental Protocol: Synthesis of this compound
The following is a representative protocol for the synthesis of this compound. This should be performed by trained personnel in a properly equipped laboratory.
Materials and Equipment
-
Nicotinic acid
-
Benzyl chloride
-
Triethylamine
-
Methanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
-
Rotary evaporator
Procedure
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve nicotinic acid in methanol.
-
To this solution, add benzyl chloride and triethylamine.
-
Attach a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
The resulting residue can then be purified by appropriate methods, such as recrystallization or column chromatography, to yield this compound.
Disclaimer: This information is provided for guidance and is based on currently available data. Always consult the most recent Safety Data Sheet (SDS) for this compound and follow all applicable local, state, and federal regulations for chemical handling and disposal.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
